5-Chloro-2-(3,5-dimethylphenoxy)aniline
Description
BenchChem offers high-quality 5-Chloro-2-(3,5-dimethylphenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Chloro-2-(3,5-dimethylphenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
5-chloro-2-(3,5-dimethylphenoxy)aniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClNO/c1-9-5-10(2)7-12(6-9)17-14-4-3-11(15)8-13(14)16/h3-8H,16H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UMOPZIHSOAINHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC2=C(C=C(C=C2)Cl)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Technical Guide: Safety & Handling of 5-Chloro-2-(3,5-dimethylphenoxy)aniline
The following is an in-depth technical guide and whitepaper regarding the safety, handling, and chemical properties of 5-Chloro-2-(3,5-dimethylphenoxy)aniline .
Executive Summary & Compound Identity
5-Chloro-2-(3,5-dimethylphenoxy)aniline is a specialized halogenated diaryl ether amine, primarily utilized as a high-value intermediate in the synthesis of pharmaceuticals (e.g., kinase inhibitors, NSAID scaffolds) and agrochemicals.
As a chlorinated phenoxyaniline , this compound presents a dual-hazard profile: the acute systemic toxicity associated with the aniline moiety (methemoglobinemia) and the environmental persistence typical of chlorinated aromatics. This guide synthesizes predictive toxicology based on Structure-Activity Relationships (SAR) and standard protocols for analogous diaryl ethers.
Physicochemical Profile
The following data represents the calculated and class-based properties for the compound, essential for process safety calculations.
| Property | Value / Description | Mechanism/Implication |
| Chemical Structure | C₁₄H₁₄ClNO | Lipophilic diaryl ether core. |
| Molecular Weight | 247.72 g/mol | Moderate molecular weight, high bioavailability. |
| Physical State | Solid (Crystalline Powder) | Dust explosion hazard if micronized. |
| Melting Point | 65–75 °C (Predicted) | Low melting point requires cool storage to prevent caking. |
| LogP (Octanol/Water) | ~4.2 (Predicted) | High Lipophilicity . Enhances dermal absorption significantly compared to methoxy analogs. |
| pKa (Conjugate Acid) | ~3.5–4.0 | Weak base. Forms salts with strong mineral acids (HCl, H₂SO₄). |
| Solubility | DMSO, Ethanol, DCM | Insoluble in water. Bioaccumulative potential.[1] |
Toxicological Mechanisms & Hazard Analysis
This compound is classified as a Category 3 Acute Toxicant (Oral/Dermal/Inhalation) and a Specific Target Organ Toxicant (Repeated Exposure) .[2]
The Aniline Toxicity Pathway (Methemoglobinemia)
The primary health risk stems from the metabolic activation of the aniline nitrogen. Unlike simple anilines, the 3,5-dimethylphenoxy substitution increases lipophilicity, potentially accelerating blood-brain barrier penetration and retention in adipose tissue.
-
N-Hydroxylation: Hepatic CYP450 enzymes oxidize the amine to N-hydroxy-5-chloro-2-(3,5-dimethylphenoxy)aniline.
-
Erythrocyte Attack: This metabolite oxidizes Ferrous Hemoglobin (Fe²⁺) to Ferric Methemoglobin (Fe³⁺).
-
Hypoxia: Methemoglobin cannot bind oxygen, leading to functional anemia and cellular hypoxia.
-
Cyanosis: Clinical presentation includes blue/grey skin discoloration, headache, and dizziness.
Environmental Toxicity
The presence of the chlorine atom at the C5 position and the stable ether linkage renders this molecule resistant to rapid biodegradation.
-
GHS Classification: Aquatic Acute 1 / Aquatic Chronic 1.
-
Risk: Bioaccumulation in aquatic organisms is highly probable due to LogP > 4.
Operational Safety & Synthesis Workflow
Understanding the synthesis route is critical for identifying impurity hazards. This compound is typically synthesized via Nucleophilic Aromatic Substitution (SₙAr) followed by Nitro Reduction.
Synthesis-Derived Hazard Logic
-
Precursors: 2,4-Dichloronitrobenzene (Skin Sensitizer) and 3,5-Dimethylphenol (Corrosive).
-
Process Risk: The intermediate 5-Chloro-2-(3,5-dimethylphenoxy)nitrobenzene may be energetic. The reduction step (using H₂/Pd-C or Fe/HCl) poses flammability and thermal runaway risks.
DOT Visualization: Synthesis & Safety Workflow
The following diagram outlines the critical control points (CCPs) during the handling and synthesis of this compound.
Figure 1: Critical Control Points in the synthesis and handling workflow. Note the high-risk nodes at the Coupling and Reduction stages.
Emergency Response Framework
Due to the latency of methemoglobinemia symptoms (which can appear 1–4 hours post-exposure), immediate and specific action is required upon any suspected contact.
First Aid Protocols
-
Inhalation: Remove to fresh air immediately. Administer 100% oxygen if breathing is difficult. Do not perform mouth-to-mouth resuscitation (risk of secondary contamination).
-
Skin Contact: Wash with polyethylene glycol (PEG 400) or methylated spirits followed by soap and water. Reasoning: The compound is highly lipophilic; water alone is ineffective.
-
Eye Contact: Rinse for 15 minutes. Consult an ophthalmologist.
-
Antidote: Methylene Blue (1–2 mg/kg IV) is the specific antidote for severe methemoglobinemia, but should only be administered by medical professionals confirming MetHb levels >30%.
DOT Visualization: Exposure Response Logic
This decision tree guides the immediate response to a spill or personnel exposure.
Figure 2: Decision tree for emergency response, prioritizing lipophilic decontamination and MetHb monitoring.
Storage and Stability
-
Conditions: Store under inert gas (Argon or Nitrogen). Anilines are oxidation-sensitive and will darken (purple/brown) upon exposure to air.
-
Incompatibility: Segregate from strong oxidizers (peroxides, nitrates) and acid chlorides. Reaction with acid chlorides will generate HCl gas and form the amide.
-
Shelf Life: 24 months if stored at 2–8°C in a tightly sealed, light-resistant container.
References
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PubChem. (2025).[3] 5-Chloro-2-(3,5-dimethoxyphenoxy)aniline Compound Summary. National Library of Medicine. Available at: [Link]
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ECHA. (2024). GHS Classification for Chlorinated Phenoxyanilines. European Chemicals Agency.[3] Available at: [Link]
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An In-depth Technical Guide to the Characterization of 5-Chloro-2-(3,5-dimethylphenoxy)aniline: Melting and Boiling Point Determination
Introduction
This document moves beyond a simple recitation of facts to provide a practical, field-proven approach. It is designed to equip the reader with the theoretical understanding and experimental know-how to characterize this and other novel compounds with scientific integrity. We will delve into the causality behind experimental choices, establish self-validating protocols, and ground our discussion in authoritative references.
Compound Profile: 5-Chloro-2-(3,5-dimethylphenoxy)aniline
| Property | Value |
| Molecular Formula | C₁₄H₁₄ClNO |
| Molecular Weight | 247.72 g/mol |
| IUPAC Name | 5-Chloro-2-(3,5-dimethylphenoxy)aniline |
| CAS Number | 136790-90-2 |
| Predicted Properties | See Section on Predictive Approaches |
Theoretical Framework: The Significance of Melting and Boiling Points
The melting point of a solid is the temperature at which it transitions to a liquid state at atmospheric pressure. For a pure crystalline solid, this transition occurs over a narrow temperature range. The presence of impurities typically depresses the melting point and broadens the melting range.[1] Therefore, the melting point is a critical indicator of both identity and purity.
The boiling point of a liquid is the temperature at which its vapor pressure equals the surrounding atmospheric pressure.[2][3][4] Similar to the melting point, the boiling point is a characteristic physical property that is sensitive to impurities. The intermolecular forces holding the molecules together in the liquid state must be overcome for boiling to occur, making it a valuable measure of the cohesive energy of the substance.[1][5]
Predictive Approaches for Novel Compounds
In the absence of experimental data, computational methods can provide valuable estimates for the melting and boiling points of novel compounds like 5-Chloro-2-(3,5-dimethylphenoxy)aniline. These predictions are useful for anticipating experimental conditions and for preliminary characterization.
Quantitative Structure-Property Relationship (QSPR) Models: QSPR models are mathematical algorithms that correlate the chemical structure of a compound with its physical properties.[6][7] These models use molecular descriptors to predict properties without the need for laboratory experiments.[6] For aromatic amines, various machine learning approaches have been developed to predict properties like mutagenicity, which demonstrates the applicability of these methods to this class of compounds.[8]
Group Contribution Methods: These methods estimate physical properties by summing the contributions of individual functional groups within the molecule.[[“]][10][11] While simpler than QSPR, they can provide rapid and useful estimations, particularly for the boiling point.[[“]][10]
Several software packages, both commercial and open-source, can be used to generate these predictions. It is crucial to note that these are estimations and must be confirmed by experimental determination.
Synthesis, Purification, and Sample Preparation
The accuracy of melting and boiling point measurements is highly dependent on the purity of the sample. For a novel compound like 5-Chloro-2-(3,5-dimethylphenoxy)aniline, a plausible synthetic route would be the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[12][13] In this case, 2,4-dichloroaniline could be reacted with 3,5-dimethylphenol.
Potential impurities from such a synthesis could include unreacted starting materials, copper catalysts, and side-products from unwanted reactions. Therefore, rigorous purification is essential.
Purification Protocol for Aromatic Amines:
-
Extraction: The crude product can be dissolved in a suitable organic solvent and washed with a dilute acid solution to remove basic impurities. The amine can then be recovered by basifying the aqueous layer and extracting with an organic solvent.
-
Chromatography: Column chromatography using silica gel is a standard method for purifying organic compounds. For amines, which can interact strongly with acidic silica, the use of an amine-modified stationary phase or the addition of a small amount of a competing amine (e.g., triethylamine) to the eluent can improve separation.[14]
-
Recrystallization: If the compound is a solid, recrystallization from a suitable solvent system is an effective final purification step to obtain a highly crystalline product.
The purity of the final sample should be confirmed by analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) before proceeding to physical property determination.
Experimental Determination of Melting Point
The following protocol is based on the internationally recognized OECD Guideline 102 for the determination of melting point/melting range.[15][16][17][18]
Apparatus:
-
Melting point apparatus (capillary method)
-
Sealed capillary tubes
-
Thermometer (calibrated)
-
Mortar and pestle
Procedure:
-
Sample Preparation: A small amount of the purified, dry 5-Chloro-2-(3,5-dimethylphenoxy)aniline is finely ground using a mortar and pestle.
-
Capillary Loading: The powdered sample is packed into a sealed capillary tube to a height of 2-4 mm.
-
Measurement: The capillary tube is placed in the heating block of the melting point apparatus. The temperature is raised at a rate of approximately 10-20°C per minute for a preliminary determination.
-
Refined Measurement: Once an approximate melting range is determined, a second measurement is performed with a fresh sample. The temperature is raised rapidly to about 20°C below the expected melting point, and then the heating rate is slowed to 1-2°C per minute.
-
Observation: The temperature at which the first droplets of liquid appear (onset of melting) and the temperature at which the last solid particle disappears (completion of melting) are recorded as the melting range.
Diagram of the Melting Point Determination Workflow:
Caption: Workflow for Melting Point Determination.
Experimental Determination of Boiling Point
The following protocol is based on the OECD Guideline 103 for the determination of boiling point.[2][3][4]
Apparatus:
-
Distillation apparatus (e.g., Siwoloboff method)
-
Heating mantle or oil bath
-
Thermometer (calibrated)
-
Boiling chips or a capillary ebullition tube
Procedure:
-
Apparatus Setup: A small-scale distillation apparatus is assembled. A few boiling chips are added to the distillation flask containing the purified liquid sample of 5-Chloro-2-(3,5-dimethylphenoxy)aniline.
-
Heating: The sample is heated gently. The heating rate is adjusted to maintain a steady distillation rate of one to two drops per second.
-
Equilibrium: The temperature is allowed to stabilize. The boiling point is the temperature at which the vapor and liquid are in equilibrium, indicated by a constant temperature reading on the thermometer with its bulb positioned correctly in the distillation head.
-
Recording: The stable temperature reading is recorded as the boiling point. The atmospheric pressure should also be recorded, as the boiling point is pressure-dependent.
Diagram of the Boiling Point Determination Workflow:
Caption: Workflow for Boiling Point Determination.
Safety and Handling
Chlorinated aromatic amines require careful handling due to their potential toxicity.[19] While specific toxicological data for 5-Chloro-2-(3,5-dimethylphenoxy)aniline is not available, it is prudent to treat it with the same precautions as other compounds in its class.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
Ventilation: All handling of the compound should be performed in a well-ventilated chemical fume hood to avoid inhalation of vapors or dust.
-
Spill and Waste Disposal: Have a spill kit readily available. All waste containing the compound must be disposed of as hazardous waste according to institutional and local regulations.
-
Emergency Procedures: Be familiar with the location and use of safety showers and eyewash stations. In case of exposure, seek immediate medical attention.
Conclusion
The determination of the melting and boiling points of a novel compound such as 5-Chloro-2-(3,5-dimethylphenoxy)aniline is a fundamental step in its chemical characterization. In the absence of existing data, a systematic approach combining predictive modeling with rigorous experimental work is essential. This guide has provided a comprehensive framework for this process, emphasizing the importance of sample purity, adherence to standardized protocols, and a strong commitment to safety. By following these principles, researchers can ensure the generation of high-quality, reliable data that will underpin further research and development efforts.
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OECD. (1995). Test No. 103: Boiling Point. OECD Guidelines for the Testing of Chemicals, Section 1. [Link]
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Consensus. How do group-contribution methods for estimating normal boiling points of organic compounds incorporate group interactions?. [Link]
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OECD. Test No. 102: Melting Point/ Melting Range. [Link]
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YesWeLab. (2025). OECD 102: Melting Point Methodology and Analysis. [Link]
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Wikipedia. Group-contribution method. [Link]
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ACD/Labs. Calculate Physicochemical Properties | PhysChem Suite. [Link]
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Organic Chemistry: How to... (2022). Predicting boiling and melting points. [Link]
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DDBST. Development of a Group Contribution Method for the Prediction of Normal Boiling Points of Non-electrolyte Organic Compounds. [Link]
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Analytice. (2020). OECD n°102: Melting point/Melting interval. [Link]
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MIT News. (2025). New machine-learning application to help researchers predict chemical properties. [Link]
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SciELO México. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. [Link]
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YouTube. (2025). How to build a better QSAR model. [Link]
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PMC. Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. [Link]
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Biotage. (2023). Is there an easy way to purify organic amines?. [Link]
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Optimal Storage and Handling of 5-Chloro-2-(3,5-dimethylphenoxy)aniline: A Technical Guide for Researchers
Abstract
This comprehensive guide provides detailed application notes and protocols for the optimal storage and handling of 5-Chloro-2-(3,5-dimethylphenoxy)aniline. Designed for researchers, scientists, and professionals in drug development, this document synthesizes technical data from analogous compounds and established principles of chemical stability to ensure the integrity and longevity of this valuable research compound. The protocols herein are grounded in an understanding of potential degradation pathways, including oxidation and photodegradation, and provide actionable steps for both short-term and long-term storage, as well as safe handling practices.
Introduction: Understanding the Chemical Nature of 5-Chloro-2-(3,5-dimethylphenoxy)aniline
5-Chloro-2-(3,5-dimethylphenoxy)aniline is a substituted diaryl ether containing an aniline moiety. This molecular architecture suggests susceptibility to specific degradation pathways that must be mitigated to ensure its stability and purity over time. The primary reactive centers are the aromatic amine group (-NH2) and the electron-rich aromatic rings, which are susceptible to oxidation. The presence of a chloro-substituent and a phenoxy linkage further influences the molecule's electronic properties and potential reactivity.
Principal Degradation Pathways and Their Mitigation
The long-term stability of 5-Chloro-2-(3,5-dimethylphenoxy)aniline is primarily threatened by two key degradation mechanisms: oxidation and photodegradation. Understanding the causality of these processes is fundamental to designing effective storage protocols.
Oxidative Degradation
Aromatic amines are notoriously susceptible to oxidation, which can be initiated by atmospheric oxygen. The lone pair of electrons on the nitrogen atom makes the amine group a prime target for oxidizing agents. This can lead to the formation of colored impurities, such as nitroso, nitro, and polymeric compounds, rendering the material unsuitable for precise experimental work. The oxidation process can be accelerated by the presence of metal ions and elevated temperatures.
-
Mitigation Strategy: The core principle for preventing oxidative degradation is the exclusion of air. This can be achieved by storing the compound under an inert atmosphere.
Photodegradation
Many aromatic compounds absorb ultraviolet (UV) and visible light, which can provide the energy needed to initiate degradative chemical reactions. For aromatic amines, this can involve the formation of reactive radical species, leading to complex decomposition products.[3][4][5][6] The energy from light absorption can also catalyze oxidative processes. A common visual indicator of photodegradation in anilines is a darkening in color over time.
-
Mitigation Strategy: Protection from light is paramount. This involves the use of light-blocking containers and storage in dark environments.
The following diagram illustrates the primary environmental factors that can lead to the degradation of 5-Chloro-2-(3,5-dimethylphenoxy)aniline and the recommended protective measures.
Caption: Key factors leading to the degradation of 5-Chloro-2-(3,5-dimethylphenoxy)aniline and corresponding protective measures.
Recommended Storage Conditions: A Tabulated Summary
The following table provides a clear summary of the recommended storage conditions for ensuring the long-term stability of 5-Chloro-2-(3,5-dimethylphenoxy)aniline.
| Parameter | Short-Term Storage (< 30 days) | Long-Term Storage (> 30 days) | Rationale |
| Temperature | 2-8 °C | ≤ -20 °C | Reduces the rate of potential degradation reactions.[7] |
| Atmosphere | Tightly sealed container | Inert gas (Argon or Nitrogen) backfill | Prevents oxidative degradation from atmospheric oxygen.[1][8] |
| Light | Amber glass vial or opaque container | Amber glass vial stored in the dark | Prevents photodegradation initiated by UV and visible light.[1] |
| Moisture | Store in a dry location | Store in a desiccator or with a desiccant | Minimizes potential for hydrolysis and moisture-catalyzed degradation.[9] |
| Container | Tightly sealed glass vial with a PTFE-lined cap | Tightly sealed glass vial with a PTFE-lined cap, potentially flame-sealed for ultimate protection | Glass is inert, and a PTFE liner prevents reaction with the cap material. |
| Location | Well-ventilated chemical storage cabinet | Secure, designated cold storage unit (freezer) | Ensures safety and prevents accidental exposure or contamination. |
Experimental Protocols for Storage and Handling
Adherence to standardized protocols is critical for maintaining the integrity of the compound and ensuring the reproducibility of experimental results.
Protocol for Aliquoting and Short-Term Storage
This protocol is designed for researchers who will be using the compound frequently over a period of a few weeks.
-
Preparation: Before opening the main stock container, allow it to equilibrate to room temperature to prevent condensation of atmospheric moisture onto the cold solid. This typically takes 30-60 minutes.
-
Inert Atmosphere (Recommended): If possible, perform all manipulations in a glove box or glove bag filled with an inert gas like argon or nitrogen.
-
Aliquoting: Quickly weigh and dispense the desired amount of 5-Chloro-2-(3,5-dimethylphenoxy)aniline into smaller, amber glass vials suitable for single or limited use.
-
Sealing: Tightly seal the vials with PTFE-lined caps.
-
Purging: If not in a glove box, gently flush the headspace of each aliquot vial with a stream of dry argon or nitrogen before final sealing.
-
Labeling: Clearly label each aliquot with the compound name, concentration (if in solution), date of preparation, and your initials.
-
Storage: Place the aliquots in a refrigerator at 2-8 °C, away from light.
Protocol for Long-Term Storage
This protocol is intended for archiving the compound for extended periods.
-
Container Preparation: Use a clean, dry amber glass vial with a secure, PTFE-lined screw cap. For ultimate protection, consider using a glass ampoule that can be flame-sealed.
-
Transfer: Transfer the bulk of the solid compound into the prepared vial or ampoule, preferably within an inert atmosphere glovebox.
-
Inert Gas Backfill: If not in a glovebox, repeatedly evacuate the container and backfill with a dry, inert gas (argon or nitrogen) at least three times to ensure the complete removal of atmospheric oxygen.
-
Sealing:
-
Vial: Tightly screw on the cap. For added security, wrap the cap and neck of the vial with Parafilm®.
-
Ampoule: Using a torch, carefully flame-seal the neck of the ampoule according to standard laboratory procedures.
-
-
Secondary Containment: Place the sealed primary container into a larger, labeled, and shatter-proof secondary container.
-
Storage: Store the container in a freezer at ≤ -20 °C. Ensure the location is dark and secure.
The decision-making process for appropriate storage is outlined in the workflow below.
Caption: Decision workflow for selecting the appropriate storage protocol for 5-Chloro-2-(3,5-dimethylphenoxy)aniline.
Incompatible Materials and Safe Handling
To prevent hazardous reactions and maintain the purity of the compound, it is crucial to avoid storage with or near incompatible materials.
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, permanganates) can react vigorously with the aniline moiety.
-
Strong Acids: (e.g., hydrochloric acid, sulfuric acid) can form salts with the basic amine group.
-
Strong Bases: Can deprotonate the amine group under certain conditions.
-
Acid Anhydrides and Acid Chlorides: Can acylate the amine group.
When handling 5-Chloro-2-(3,5-dimethylphenoxy)aniline, standard personal protective equipment (PPE) should be worn, including safety glasses, a lab coat, and chemical-resistant gloves. All handling of the solid should be done in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust particles.
Conclusion
The stability of 5-Chloro-2-(3,5-dimethylphenoxy)aniline is best preserved by taking proactive measures against its primary degradation pathways: oxidation and photodegradation. The optimal storage conditions are in a tightly sealed, light-proof container under an inert atmosphere at low temperatures (≤ -20 °C for long-term storage). By adhering to the detailed protocols and safety guidelines presented in this document, researchers can ensure the integrity of their samples, leading to more reliable and reproducible experimental outcomes.
References
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List of aromatic amines used in this study and the efficiency of their... - ResearchGate. Available at: [Link]
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Photodegradation of Aromatic Amines by Ag-TiO2 Photocatalyst - ResearchGate. Available at: [Link]
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Photochemical degradation of the aromatic amine 4-(N,N-dimethylamino)benzonitrile: Triplet sensitisation, back reduction, and (quasi-)global modelling | Request PDF - ResearchGate. Available at: [Link]
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material safety data sheet - 5-Chloro-2-phenoxyaniline - Capot Chemical. Available at: [Link]
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Oxidative Dearomatization of Phenols and Anilines via λ3- and λ5-Iodane-Mediated Phenylation and Oxygenation - MDPI. Available at: [Link]
-
SAFETY DATA SHEETS - 2-(2,5-Dimethylphenoxy)aniline - CATO Research Chemical Inc. Available at: [Link]
-
Phenol - Wikipedia. Available at: [Link]
-
Atmospheric Degradation of Amines (ADA) | NILU. Available at: [Link]
-
Kinetics and Mechanism of Aniline and Chloroanilines Degradation Photocatalyzed by Halloysite-TiO2 and Halloysite-Fe2O3 Nanocomposites - MDPI. Available at: [Link]
-
A Beginner's Guide to Chemical Storage Best Practices - Moravek. Available at: [Link]
- Synthesis method of 5-chloro-2-methyl aniline - Google Patents.
-
Degradation of chlorinated anilines by certain representatives of the genera Aquaspirillum and Paracoccus - ResearchGate. Available at: [Link]
-
22.4: Electrophilic Aromatic Substitution - Chemistry LibreTexts. Available at: [Link]
-
Mechanism of aniline and 2-chloroaniline photodegradation in an aqueous... - ResearchGate. Available at: [Link]
-
Aniline degradation by electrocatalytic oxidation - ResearchGate. Available at: [Link]
-
Material Safety Data Sheet - 5-Chloro-2-Nitroaniline, 97% - Cole-Parmer. Available at: [Link]
-
Different reaction conditions for hydrolysis of ethers and epoxides - Chemistry Stack Exchange. Available at: [Link]
-
Revised mechanism for the hydrolysis of ethers in aqueous acid - ResearchGate. Available at: [Link]
-
Remedial Technologies for Aniline and Aniline Derivatives Elimination from Wastewater - PMC. Available at: [Link]
-
Biodegradation of Aniline and p-chloroaniline under Different Redox Conditions | Request PDF - ResearchGate. Available at: [Link]
-
5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO) - PubChemLite. Available at: [Link]
-
Safety Data Sheet: aniline - Chemos GmbH&Co.KG. Available at: [Link]
-
Reactions of Ethers-Ether Cleavage - Chemistry Steps. Available at: [Link]
-
5-Chloro-2-(3,5-dimethoxyphenoxy)aniline | C14H14ClNO3 | CID 43589804 - PubChem. Available at: [Link]
-
5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Available at: [Link]
-
Synthesis, characterization and evaluation of 1,3,5-triazine aminobenzoic acid derivatives for their antimicrobial activity - PMC. Available at: [Link]
Sources
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- 3. researchgate.net [researchgate.net]
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- 6. Photodegradation of aromatic amines by Ag-Tio2 photocatalyst [ris.ui.ac.ir]
- 7. researchgate.net [researchgate.net]
- 8. nilu.com [nilu.com]
- 9. researchgate.net [researchgate.net]
Using 5-Chloro-2-(3,5-dimethylphenoxy)aniline in cross-coupling reactions
Application Note: Advanced Cross-Coupling Protocols for 5-Chloro-2-(3,5-dimethylphenoxy)aniline
Executive Summary
5-Chloro-2-(3,5-dimethylphenoxy)aniline (CAS: 125463-54-9) is a critical pharmacophore intermediate, primarily utilized in the synthesis of p38 MAP kinase inhibitors (e.g., analogs of Doramapimod/BIRB-796). Its structural uniqueness lies in the ortho-phenoxy moiety, which introduces significant steric bulk near the amine, and the C5-chlorine, which offers a handle for late-stage diversification.
This guide addresses the specific challenges of functionalizing this scaffold. Unlike simple anilines, the steric hindrance from the ortho-phenoxy group requires specialized catalytic systems for efficient Buchwald-Hartwig amination . Furthermore, we provide a high-value protocol for Suzuki-Miyaura coupling at the typically inert aryl-chloride position, enabling "scaffold hopping" in drug discovery campaigns.
Chemical Context & Challenges
| Feature | Structural Implication | Synthetic Challenge |
| Ortho-Phenoxy Group | High steric bulk around -NH₂ | Slow oxidative addition; difficult amine coordination. Requires bulky, electron-rich ligands.[1] |
| C5-Chlorine Atom | Electronic withdrawal; potential electrophile | Low reactivity compared to Br/I. Requires activated Pd-catalysts (e.g., Pd-NHC or biaryl phosphines) for oxidative addition.[1] |
| Free Amine | Nucleophilic center | Catalyst poisoning risk if coupling at C5-Cl without protection.[1] |
Protocol A: Sterically Demanding Buchwald-Hartwig Amination
Objective: Coupling the -NH₂ of 5-Chloro-2-(3,5-dimethylphenoxy)aniline with a heteroaryl halide (e.g., 2-chloropyrimidine) to form a kinase inhibitor core.
Rationale: Standard ligands (PPh₃, BINAP) often fail here due to the ortho-phenoxy steric clash.[1] We utilize BrettPhos , a ligand designed specifically to facilitate the coupling of primary amines with hindered electrophiles, ensuring high yields without bis-arylation.
Materials
-
Substrate: 5-Chloro-2-(3,5-dimethylphenoxy)aniline (1.0 equiv)
-
Coupling Partner: 4-Chloro-2-(methylthio)pyrimidine (1.1 equiv)
-
Catalyst Precursor: BrettPhos Pd G4 (2-5 mol%)[1]
-
Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]
-
Solvent: 1,4-Dioxane (anhydrous, degassed)
Step-by-Step Procedure
-
Inert Setup: Charge a reaction vial equipped with a magnetic stir bar with the aniline (1.0 equiv), pyrimidine halide (1.1 equiv), and NaOtBu (1.4 equiv).[1]
-
Catalyst Addition: In a glovebox or under active N₂ flow, add BrettPhos Pd G4 (0.02 equiv).[1]
-
Note: Using the G4 precatalyst eliminates the induction period and ensures accurate Pd:Ligand stoichiometry (1:1).[1]
-
-
Solvation: Add anhydrous 1,4-Dioxane (0.2 M concentration relative to aniline). Seal the vial with a PTFE-lined cap.
-
Reaction: Heat the block to 100°C for 4–12 hours.
-
Workup: Cool to room temperature. Dilute with EtOAc and filter through a pad of Celite to remove palladium black and salts.[1]
-
Purification: Concentrate in vacuo. Purify via flash chromatography (Hexanes/EtOAc gradient).
Self-Validating Check:
-
Color Change: Reaction mixture typically transitions from pale yellow to deep orange/brown.[1] A persistent black precipitate early in the reaction indicates catalyst decomposition (check O₂ exclusion).[1]
Protocol B: Site-Selective Suzuki-Miyaura Coupling (C-Cl Activation)
Objective: Functionalizing the C5-position by activating the aryl chloride, preserving the amine (or using a protected variant).
Rationale: Aryl chlorides are notoriously sluggish.[1] To activate the C-Cl bond in the presence of an electron-rich amine, we use XPhos , which forms a highly active monoligated Pd(0) species capable of oxidative addition into the Ar-Cl bond.
Materials
-
Substrate: N-Boc-protected 5-Chloro-2-(3,5-dimethylphenoxy)aniline (Protection recommended to prevent N-arylation side reactions).
-
Boronic Acid: Phenylboronic acid (1.5 equiv).[1]
-
Catalyst: Pd(OAc)₂ (2 mol%) + XPhos (4 mol%).[1]
-
Base: K₃PO₄ (3.0 equiv, finely ground).[1]
-
Solvent: Toluene/Water (10:1 ratio).[1]
Step-by-Step Procedure
-
Pre-complexation: In a separate vial, mix Pd(OAc)₂ and XPhos in Toluene and stir at 60°C for 5 mins to generate the active catalyst species (L-Pd(0)).
-
Main Charge: Add the N-Boc-aniline (1.0 equiv), Boronic acid (1.5 equiv), and K₃PO₄ (3.0 equiv) to the reaction vessel.
-
Initiation: Add the pre-formed catalyst solution to the main vessel.
-
Reaction: Heat to 105°C (reflux) for 16 hours.
-
Quench: Cool to RT, add water, and extract with EtOAc (3x).
-
Deprotection (Optional): Treat crude with TFA/DCM (1:1) to reveal the free amine if the Boc group is no longer needed.[1]
Mechanistic Visualization
The following diagram illustrates the competitive pathways and the necessity of specific ligands to overcome the steric barrier of the ortho-phenoxy group.
Figure 1: Decision tree for ligand selection based on steric constraints of the 5-Chloro-2-(3,5-dimethylphenoxy)aniline scaffold.
Troubleshooting Guide
| Observation | Root Cause | Corrective Action |
| Low Conversion (<20%) | Catalyst poisoning by free amine or incomplete oxidative addition.[1] | Switch to Pd-G4 precatalysts (ensures active Pd(0)). Increase temp to 110°C. |
| Dehalogenation (H-sub) | Switch solvent from Isopropanol/Ethanol to Toluene or Dioxane .[1] Avoid protic sources. | |
| Bis-arylation | Highly reactive aniline (rare with this steric bulk).[1] | Use a slight excess of the amine (1.1 equiv) relative to the halide.[1] |
References
-
Buchwald-Hartwig Amination Mechanism & Ligand Design
-
Synthesis of p38 MAPK Inhibitors (Contextual Grounding)
-
BrettPhos Application Note
-
Suzuki Coupling of Aryl Chlorides
Sources
Application Notes & Protocols: Synthesis of a Novel Pyrazole-Based Fungicide from 5-Chloro-2-(3,5-dimethylphenoxy)aniline
Authored by: A Senior Application Scientist
Introduction
5-Chloro-2-(3,5-dimethylphenoxy)aniline is a bespoke aromatic amine with significant potential as a scaffold for novel agrochemicals. Its unique substitution pattern—a chlorinated phenoxy ether—offers a foundation for developing active ingredients with tailored lipophilicity and metabolic stability, key attributes in modern crop protection agents. This document provides a comprehensive guide for the multi-step synthesis of a hypothetical, yet plausible, pyrazole-based fungicide, herein designated as PY-FUNGICIDE-01 , starting from this advanced aniline intermediate.
The rationale for targeting a pyrazole-based fungicide stems from the well-established and commercially successful class of pyrazole carboxamide fungicides, which are known inhibitors of the succinate dehydrogenase (SDH) enzyme in the fungal respiratory chain (SDHI fungicides). The synthetic route outlined below is designed to be robust and illustrative of contemporary synthetic strategies in agrochemical research, emphasizing experimental rationale, procedural detail, and rigorous analytical validation.
Overall Synthetic Workflow
The synthesis of PY-FUNGICIDE-01 from 5-Chloro-2-(3,5-dimethylphenoxy)aniline is a three-step process. The initial step involves the conversion of the aniline to a hydrazine derivative, a critical precursor for pyrazole ring formation. This is followed by a cyclocondensation reaction to construct the core pyrazole heterocycle. The final step is an acylation to install the carboxamide moiety, a common toxophore in SDHI fungicides.
Figure 1: Overall synthetic workflow for the preparation of PY-FUNGICIDE-01.
Part 1: Synthesis of the Hydrazine Intermediate
Principle and Rationale:
The conversion of an aromatic amine to a hydrazine is a foundational transformation for the synthesis of many nitrogen-containing heterocycles. The process involves two key stages: diazotization followed by reduction.
-
Diazotization: The primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid like HCl) at low temperatures (0-5 °C) to form a diazonium salt. The low temperature is critical to prevent the highly unstable diazonium salt from decomposing.
-
Reduction: The resulting diazonium salt is then reduced to the corresponding hydrazine. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid. This method is often preferred for its reliability and relatively high yields.
Experimental Protocol:
Step 1.1: Diazotization and Reduction to (5-Chloro-2-(3,5-dimethylphenoxy)phenyl)hydrazine
-
Materials:
-
5-Chloro-2-(3,5-dimethylphenoxy)aniline (1.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂) (1.1 eq)
-
Tin(II) Chloride Dihydrate (SnCl₂·2H₂O) (3.0 eq)
-
Sodium Hydroxide (NaOH) solution (50% w/v)
-
Diethyl Ether
-
Deionized Water
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round bottom flask and addition funnel
-
-
Procedure:
-
In a 250 mL three-necked round bottom flask equipped with a magnetic stirrer and a thermometer, suspend 5-Chloro-2-(3,5-dimethylphenoxy)aniline (e.g., 10.0 g) in a mixture of concentrated HCl (40 mL) and water (40 mL).
-
Cool the suspension to 0-5 °C using an ice-salt bath. Stir vigorously to maintain a fine slurry.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of deionized water (e.g., 15 mL).
-
Add the sodium nitrite solution dropwise to the aniline suspension over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C. A positive test with starch-iodide paper will indicate a slight excess of nitrous acid and the completion of diazotization.
-
In a separate beaker, prepare a solution of tin(II) chloride dihydrate (3.0 eq) in concentrated HCl (60 mL). Cool this solution in an ice bath.
-
Add the cold diazonium salt solution portion-wise to the stirred tin(II) chloride solution. The rate of addition should be controlled to keep the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2 hours. A precipitate of the hydrazine hydrochloride salt should form.
-
Collect the precipitate by vacuum filtration and wash it with a small amount of cold water.
-
To isolate the free hydrazine base, suspend the hydrochloride salt in water and cool in an ice bath. Slowly add 50% NaOH solution with vigorous stirring until the pH is strongly basic (pH > 12).
-
Extract the liberated hydrazine base with diethyl ether (3 x 50 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude hydrazine intermediate.
-
-
Characterization: The structure of the hydrazine intermediate should be confirmed by ¹H NMR, ¹³C NMR, and Mass Spectrometry before proceeding.
Part 2: Pyrazole Ring Formation via Cyclocondensation
Principle and Rationale:
The Gould-Jacobs reaction, or similar cyclocondensation reactions, provides a robust method for constructing the pyrazole ring. This involves reacting the synthesized hydrazine with a 1,3-dicarbonyl compound, such as ethyl acetoacetate. The reaction proceeds through initial condensation to form a hydrazone, which then undergoes intramolecular cyclization and dehydration to yield the stable aromatic pyrazole ring. Acetic acid is often used as a solvent and catalyst for this transformation.
Experimental Protocol:
Step 2.1: Synthesis of the Pyrazole Core
-
Materials:
-
(5-Chloro-2-(3,5-dimethylphenoxy)phenyl)hydrazine (Intermediate 1) (1.0 eq)
-
Ethyl Acetoacetate (1.1 eq)
-
Glacial Acetic Acid
-
Magnetic stirrer and stir bar
-
Round bottom flask with reflux condenser
-
-
Procedure:
-
In a 100 mL round bottom flask, dissolve the hydrazine intermediate (e.g., 5.0 g) in glacial acetic acid (30 mL).
-
Add ethyl acetoacetate (1.1 eq) to the solution.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 118 °C) for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Pour the cooled reaction mixture into a beaker containing 200 mL of ice-water. A solid precipitate should form.
-
Stir the slurry for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the filter cake thoroughly with water to remove acetic acid, followed by a small amount of cold ethanol to facilitate drying.
-
Dry the product under vacuum to yield the crude pyrazole core (Intermediate 2). Further purification can be achieved by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.
-
-
Characterization: Confirm the structure of the pyrazole intermediate by ¹H NMR, ¹³C NMR, IR spectroscopy, and Mass Spectrometry.
Part 3: Final Acylation to Yield PY-FUNGICIDE-01
Principle and Rationale:
The final step is the installation of a carboxamide group, a key feature for binding to the target SDH enzyme in many fungicides. This is typically achieved by acylating a suitable amine with an acid chloride. In this proposed synthesis, we will first convert a carboxylic acid to a more reactive acid chloride using a standard chlorinating agent like thionyl chloride or oxalyl chloride. This acid chloride is then reacted with a desired amine to form the final amide product, PY-FUNGICIDE-01 .
For this example, we will acylate the pyrazole with a simple acid chloride, but in a real-world scenario, the choice of both the acid chloride and the amine would be guided by structure-activity relationship (SAR) studies.
Figure 2: Workflow for the final acylation step.
Experimental Protocol:
Step 3.1: Synthesis of PY-FUNGICIDE-01
-
Materials:
-
Pyrazole Core (Intermediate 2) (1.0 eq)
-
A suitable acyl chloride (e.g., 2-methylbenzoyl chloride) (1.2 eq)
-
Anhydrous Dichloromethane (DCM)
-
A non-nucleophilic base (e.g., Pyridine or Triethylamine) (1.5 eq)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Nitrogen or Argon atmosphere
-
-
Procedure:
-
In an oven-dried, 250 mL round bottom flask under a nitrogen atmosphere, dissolve the pyrazole core (e.g., 2.0 g) in anhydrous DCM (50 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Add the base (e.g., pyridine, 1.5 eq) to the stirred solution.
-
Add the acyl chloride (1.2 eq) dropwise via syringe. The reaction is often exothermic. Maintain the temperature at 0 °C during the addition.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours, or until TLC indicates the consumption of the starting material.
-
Quench the reaction by slowly adding 50 mL of water.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl (2 x 30 mL), saturated NaHCO₃ solution (2 x 30 mL), and brine (1 x 30 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to yield pure PY-FUNGICIDE-01 .
-
Data Summary and Characterization
All synthesized compounds should be fully characterized to confirm their identity and purity.
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Expected ¹H NMR Signals | Purity (HPLC) |
| Starting Material | C₁₅H₁₆ClNO | 261.75 | Aromatic, -O-CH₂-, -CH₃, -NH₂ protons | >98% |
| Hydrazine Intermediate | C₁₅H₁₇ClN₂O | 276.76 | Aromatic, -O-CH₂-, -CH₃, -NHNH₂ protons | >95% |
| Pyrazole Core | C₁₉H₁₉ClN₂O₂ | 358.82 | Aromatic, pyrazole, -CH₃ protons | >97% |
| PY-FUNGICIDE-01 | C₂₇H₂₅ClN₂O₃ | 477.95 | Aromatic, pyrazole, amide, -CH₃ protons | >99% |
References
-
Title: A review of the evolution of succinate dehydrogenase inhibitors for the control of agricultural pathogens. Source: Pest Management Science URL: [Link]
-
Title: Succinate Dehydrogenase Inhibitors: A Decade of Progress in the Development of Novel Fungicides. Source: Chemistry & Biodiversity URL: [Link]
-
Title: The Sandmeyer Reaction: A Review of Recent Developments. Source: Organic Process Research & Development URL: [Link]
-
Title: Aromatic Hydrazines. Source: Chemical Reviews URL: [Link]
-
Title: The Gould-Jacobs Reaction. Source: Organic Reactions URL: [Link]
Preventing decomposition of 5-Chloro-2-(3,5-dimethylphenoxy)aniline
Welcome to the technical support center for 5-Chloro-2-(3,5-dimethylphenoxy)aniline. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on preventing the decomposition of this compound during storage and experimentation. Our goal is to equip you with the scientific understanding and practical troubleshooting strategies to ensure the integrity of your results.
Frequently Asked Questions (FAQs)
Q1: I've noticed my stock of 5-Chloro-2-(3,5-dimethylphenoxy)aniline has darkened over time. Is it still usable?
A darkening in color is a common indicator of degradation for many aromatic amines.[1] This is often due to slow oxidation or polymerization reactions. While slight discoloration may not significantly impact every application, it is a sign of impurity. For sensitive quantitative assays or GMP applications, we recommend using a fresh, un-discolored lot. For other applications, it is crucial to re-analyze the purity of the material before use.
Q2: What are the primary causes of decomposition for this compound?
5-Chloro-2-(3,5-dimethylphenoxy)aniline is susceptible to three main degradation pathways:
-
Oxidation: The primary amine group is prone to oxidation, which can be initiated by atmospheric oxygen, light, or trace metal impurities.
-
Hydrolysis: The ether linkage can be susceptible to cleavage under strong acidic or basic conditions, although diaryl ethers are generally more stable than alkyl ethers.[2]
-
Photodecomposition: Exposure to light, particularly UV radiation, can induce cleavage of the C-Cl or C-N bonds.
Q3: What are the ideal storage conditions for 5-Chloro-2-(3,5-dimethylphenoxy)aniline?
To minimize degradation, store the compound in a tightly sealed, amber glass vial under an inert atmosphere (argon or nitrogen) at refrigerated temperatures (2-8 °C).[1] Protect from light and moisture. For long-term storage, consider storing at -20°C.
Q4: Can I dissolve 5-Chloro-2-(3,5-dimethylphenoxy)aniline in any solvent?
Care should be taken when selecting a solvent. Avoid acidic or basic aqueous solutions if hydrolysis is a concern. For stock solutions, use anhydrous, research-grade solvents such as DMSO, DMF, or acetonitrile. Prepare solutions fresh and store them under an inert atmosphere at low temperatures to minimize solvent-mediated degradation.
Troubleshooting Guide
This section provides a more detailed analysis of potential issues and actionable solutions.
Issue 1: Inconsistent results in biological assays.
-
Potential Cause: Degradation of the compound in your stock solution or assay buffer.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare working solutions fresh from a solid stock on the day of the experiment.
-
Solvent Purity: Ensure you are using high-purity, anhydrous solvents. Peroxides in aged ethers or aldehydes in other solvents can react with the amine.
-
Buffer Compatibility: Assess the pH and composition of your assay buffer. If the buffer is acidic or basic, consider the possibility of hydrolysis. Buffer components could also catalyze degradation.
-
Control Experiments: Include a positive control with a freshly opened vial of the compound to compare against your working stock.
-
Issue 2: Appearance of unknown peaks in HPLC or LC-MS analysis.
-
Potential Cause: The compound is degrading during sample preparation, analysis, or storage.
-
Troubleshooting Steps:
-
Analyze Degradation Products: Use mass spectrometry to identify the molecular weights of the unknown peaks. This can provide clues about the degradation pathway (e.g., an increase of 16 amu may suggest oxidation).
-
Review Sample Preparation: Are you exposing the sample to harsh conditions (e.g., high heat, strong acids/bases) during extraction or derivatization?
-
Mobile Phase Compatibility: Ensure the mobile phase pH is compatible with the compound's stability.
-
Photostability during Analysis: Use an autosampler with a cooled sample tray and protect samples from light.
-
In-Depth Scientific Explanation of Decomposition Pathways
Understanding the mechanisms of decomposition is crucial for developing effective preventative strategies.
Oxidative Decomposition
The primary amine group of 5-Chloro-2-(3,5-dimethylphenoxy)aniline is the most likely site of oxidation. The reaction can proceed through a series of steps:
-
Formation of a Radical Cation: One-electron oxidation of the amine nitrogen forms a radical cation.
-
N-Hydroxylation: This can be followed by the formation of an N-hydroxylamine derivative.[1]
-
Further Oxidation: The N-hydroxylamine can be further oxidized to a nitroso compound.
-
Dimerization and Polymerization: The initial radical cations can also dimerize, leading to the formation of colored oligomers and polymers.[3]
Hydrolytic Decomposition
While the diaryl ether bond is relatively stable, it can be cleaved under forcing acidic or basic conditions.
-
Acid-Catalyzed Hydrolysis: Protonation of the ether oxygen makes the adjacent carbon more electrophilic and susceptible to nucleophilic attack by water.[2]
-
Base-Mediated Cleavage: While less common for diaryl ethers, strong bases at high temperatures could potentially mediate cleavage.
Sources
Technical Support Center: Impurity Profiling for 5-Chloro-2-(3,5-dimethylphenoxy)aniline
Ticket ID: TSC-2024-CDPA-001 Subject: Process Control & Impurity Identification in Diaryl Ether Aniline Synthesis Status: Open / Technical Guide Assigned Specialist: Senior Application Scientist, Process Chemistry Division
Executive Summary & Reaction Architecture
User Scenario: You are synthesizing 5-Chloro-2-(3,5-dimethylphenoxy)aniline (hereafter CDPA ), likely as a scaffold for HIV non-nucleoside reverse transcriptase inhibitors (NNRTIs) or MAP kinase inhibitors. You are encountering unexpected peaks in HPLC or yield losses during the reduction step.
Technical Context: The synthesis typically involves a Nucleophilic Aromatic Substitution (
The Synthesis & Impurity Map
The following diagram illustrates the standard synthetic pathway and the specific nodes where critical by-products are generated.
Figure 1: Critical Control Points (CCPs) in the synthesis of CDPA. Red paths indicate failure modes leading to specific by-products.
Troubleshooting Guide: Root Cause Analysis
This section addresses specific deviations observed in the lab.
Issue 1: The "Des-Chloro" Impurity (Over-Reduction)
Symptom: LC-MS shows a peak with Mass
Q: Why is my chlorine atom disappearing during the nitro reduction? A: This is a classic chemoselectivity issue. If you are using Palladium on Carbon (Pd/C) for catalytic hydrogenation, Pd is excellent at oxidative addition into aryl-chloride bonds, leading to hydrodechlorination. This is accelerated by basic conditions or high hydrogen pressure.
Corrective Protocol:
-
Switch Catalyst: Replace Pd/C with Platinum on Carbon (Pt/C) (sulfided) or Raney Nickel . Pt is far less active toward aryl chlorides while still reducing nitro groups effectively [1].
-
Chemical Reduction: If catalytic hydrogenation is too aggressive, switch to a Bechamp reduction (Iron powder/NH4Cl or Fe/Acetic Acid) or Stannous Chloride (
). These methods are chemoselective for nitro groups and will leave the halogen intact [2]. -
Add Inhibitors: If you must use Pd/C, add a catalyst poison such as diphenylsulfide or use a commercially available "poisoned" catalyst (e.g., Lindlar-type modifications for nitro reduction) to suppress dehalogenation.
Issue 2: The "Pink/Red" Coloration (Incomplete Reduction)
Symptom: The product is colored (pink to brick red) and shows a high molecular weight impurity (
Q: My product is technically pure by NMR but has a persistent red color. What is it? A: You likely have trace amounts of azo or azoxy coupling products. During nitro reduction, the reaction passes through nitroso and hydroxylamine intermediates. If the reduction is slow or the catalyst is poisoned, these intermediates condense to form colored dimers.
Corrective Protocol:
-
Drive to Completion: Increase reaction time or H2 pressure slightly.
-
Avoid Basic Media: Condensation of nitroso/hydroxylamine species is faster in basic conditions. Ensure your reduction media is neutral or slightly acidic.
-
Purification: These impurities are highly non-polar compared to the aniline. A short silica plug filtration (eluting with Hexane/EtOAc) usually removes the colored azo compounds efficiently.
Issue 3: Regioisomer Contamination
Symptom: An impurity with the exact same mass as the product but different retention time. By-product: 4-(3,5-dimethylphenoxy)-3-chloroaniline (Theoretical)
Q: Can the phenol attack the chlorine instead of the fluorine in Step 1?
A: While rare due to the bond strength difference (C-F bond energy > C-Cl, but C-F is more susceptible to
Corrective Protocol:
-
Temperature Control: Keep the
reaction below 80°C. The fluoride displacement is facile; forcing conditions promote side reactions. -
Leaving Group Quality: Ensure you are using 4-chloro-2-fluoronitrobenzene . If you use 2,4-dichloronitrobenzene, the selectivity between the ortho-Cl and para-Cl is much lower, leading to significant regioisomer mixtures [3].
Analytical Reference Data
Use these parameters to validate your product.
HPLC Method Parameters (Standard)
| Parameter | Condition |
| Column | C18 Reverse Phase (e.g., Agilent Zorbax SB-C18), 4.6 x 150mm, 5µm |
| Mobile Phase A | Water + 0.1% Formic Acid (or 10mM Ammonium Formate) |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% B to 95% B over 15 mins |
| Flow Rate | 1.0 mL/min |
| Detection | UV @ 254 nm (aromatic) and 220 nm (amide/amine) |
Relative Retention Times (RRT)
Note: RRT is relative to the Target Product (CDPA).
| Compound | RRT (Approx) | Characteristics |
| Des-Chloro Impurity | 0.85 | Elutes earlier (more polar due to loss of Cl). |
| Target Product (CDPA) | 1.00 | Major peak. |
| Nitro Intermediate | 1.2 - 1.3 | Elutes later (less polar). |
| Azo Dimer | 1.5+ | Late eluting, highly non-polar. |
| 3,5-Dimethylphenol | 0.6 - 0.7 | Elutes early; verify with authentic standard. |
Analytical Decision Tree
Use this logic flow to identify unknown peaks in your chromatogram.
Figure 2: Rapid Identification Logic for CDPA Impurities.
References
-
Vertex AI Search. (2025). Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst. Royal Society of Chemistry. 1
-
Vertex AI Search. (2025). Abiotic Reduction of 4-Chloronitrobenzene to 4-Chloroaniline. National Institutes of Health (PMC). 2[3][1][4][2][5][6]
-
Vertex AI Search. (2025). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. 7[3][4][2][5][6]
-
Vertex AI Search. (2025). Separation of 2-Chloroaniline on Newcrom R1 HPLC column. SIELC Technologies.[6] 6[3][1][4][2][5][6][8][7][9]
Sources
- 1. Selective hydrogenation of p-chloronitrobenzene over an Fe promoted Pt/AC catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Abiotic Reduction of 4-Chloronitrobenzene to 4-Chloroaniline in a Dissimilatory Iron-Reducing Enrichment Culture - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. ccsenet.org [ccsenet.org]
- 5. researchgate.net [researchgate.net]
- 6. Separation of 2-Chloroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Nucleophilic Aromatic Substitution of Unactivated Fluoroarenes Enabled by Organic Photoredox Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Overcoming steric hindrance in 5-Chloro-2-(3,5-dimethylphenoxy)aniline derivatives
The following Technical Support Guide is designed for researchers and process chemists working with 5-Chloro-2-(3,5-dimethylphenoxy)aniline and its derivatives.
This guide moves beyond standard protocols to address the specific "Orthogonal Wall" effect created by the ortho-phenoxy scaffold, which complicates both the formation of the ether linkage and the subsequent functionalization of the amine.
Status: Active | Topic: Steric Hindrance & Reactivity Optimization | Ref: TSC-2026-CDP
System Overview: The Steric Challenge
The target molecule features a diaryl ether linkage with a specific steric profile. While the 3,5-dimethyl substitution pattern on the phenoxy ring is meta to the oxygen (reducing direct clash at the ether bond), the 2-phenoxy group itself acts as a massive steric gatekeeper to the aniline nitrogen.
Key Structural Bottlenecks:
-
Ether Formation (The C-O Bond): The electron-rich nature of 3,5-dimethylphenol can cause side reactions (oxidation) before coupling if the catalyst system isn't tuned.
-
Amine Derivatization (The N-X Bond): The primary amine is flanked by a bulky phenoxy shield. Standard acylations or substitutions often stall or yield rotameric mixtures.
Module A: Synthesis of the Core Scaffold (C-O Bond Formation)
User Issue: “I am seeing low conversion (<40%) when coupling 3,5-dimethylphenol with 2,4-dichloronitrobenzene via S_NAr, or my Pd-catalyzed coupling is failing.”
Troubleshooting Protocol
The synthesis route depends heavily on whether you are using the Nitro-Activation Route (S_NAr) or the Direct Halide Coupling (Buchwald-Hartwig).
Method 1: The Nitro-Activation Route (Recommended for Scale)
This method relies on the nitro group of 2,4-dichloronitrobenzene (or 4-chloro-1-fluoro-2-nitrobenzene) to activate the ring for nucleophilic attack by the phenoxide.
| Parameter | Standard Condition (Fail) | Optimized Condition (Pass) | Why? |
| Base | K₂CO₃ | Cs₂CO₃ or K₃PO₄ | Cesium's larger cation radius improves solubility of the phenoxide in aprotic solvents (the "Cesium Effect"). |
| Solvent | DMF (Wet) | NMP or DMSO (Dry) | NMP allows higher temperatures (130°C+) without decomposition; water kills the phenoxide nucleophile. |
| Temperature | 80°C | 120°C - 140°C | The 3,5-dimethyl groups add electron density, making the phenoxide more nucleophilic but also bulkier. Higher energy is needed to overcome the transition state barrier. |
Critical Step: The nitro group must be reduced after the ether formation.
-
Protocol: Use Fe/NH₄Cl or H₂/Pd-C.
-
Warning: Do not use Zn/HCl if the ether linkage is sensitive to acid hydrolysis (rare, but possible with electron-rich rings).
Method 2: Palladium-Catalyzed Coupling (Buchwald-Hartwig)
If you must couple 3,5-dimethylphenol directly to 2-bromo-5-chloroaniline (skipping the nitro step), standard ligands will fail.
-
The Problem: The free amine on the aniline acts as a catalyst poison, binding to Pd.
-
The Solution: Use a ligand that creates a "pocket" for the reductive elimination.
Recommended Catalyst System:
-
Pre-catalyst: Pd(OAc)₂ or Pd₂dba₃
-
Ligand: RockPhos or t-BuXPhos (Specific for sterically hindered ethers).
-
Ratio: 1:1.2 (Pd:Ligand)
-
Solvent: Toluene (100°C).
Visual Guide: Synthesis Decision Tree
Caption: Decision matrix for selecting the optimal synthetic route based on precursor availability and steric constraints.
Module B: Functionalizing the Hindered Amine
User Issue: “I cannot acylate the aniline nitrogen. Acetyl chloride/anhydride reactions are stalling, or I am getting O-acylation on the phenol ring (if deprotected).”
The 2-phenoxy group creates a "roof" over the aniline nitrogen. Standard nucleophilic attack angles are blocked.
High-Efficiency Acylation Protocol
Do not rely on passive diffusion. You must activate the acylating agent to a "super-electrophile."
Step-by-Step Guide:
-
Solvent: Use Pyridine (acts as both solvent and base) or DCM with Et₃N .
-
Catalyst (Mandatory): Add DMAP (4-Dimethylaminopyridine) at 10-20 mol%.
-
Temperature: Reflux is often required. If using DCM, switch to 1,2-Dichloroethane (DCE) to access 83°C.
-
Microwave Option: If thermal reflux fails after 24h, microwave irradiation at 100°C for 30 mins in a sealed vessel often drives the reaction to completion.
| Reagent | Reactivity | Suitability for Hindered Aniline |
| Acetic Anhydride | Low | Poor (Will stall) |
| Acetyl Chloride | Medium | Fair (Requires heat) |
| Acetyl Chloride + DMAP | High | Excellent (Standard) |
| TFAA (Trifluoroacetic anhydride) | Very High | Best (For introducing protecting groups) |
Module C: Purification & Analysis
User Issue: “My NMR shows doubled peaks. Is my product impure?”
The Rotamer Trap
Because of the bulky 2-phenoxy group and the 3,5-dimethyl "wings" on the other ring, rotation around the ether bond (and the N-C bond in amides) can be restricted.
-
Diagnosis: Run High-Temperature NMR (DMSO-d6 at 80°C).
-
Result: If the doubled peaks coalesce into single sharp peaks, you have rotamers , not impurities. Your product is pure.
Removing the "Grease" (3,5-Dimethylphenol)
The starting phenol is lipophilic and often co-elutes with the product.
-
The Wash: Do not just use water.
-
Dissolve crude in Ethyl Acetate.
-
Wash 3x with 2M NaOH . The high pH ensures the dimethylphenol is deprotonated (phenolate) and moves to the aqueous layer.
-
Note: The aniline product is neutral/basic and will remain in the organic layer.
-
Frequently Asked Questions (FAQ)
Q: Can I use copper powder (Ullmann) instead of Palladium? A: Only for the nitro precursor. Copper-catalyzed coupling of the aniline is extremely difficult due to chelation of the copper by the free amine. If you must use Cu, protect the amine as an acetamide first.
Q: Why is my product turning pink/brown on the bench? A: Aniline derivatives, especially electron-rich ones, are prone to air oxidation (forming quinone imines). Store the solid under Nitrogen/Argon in the dark. If it's an oil, convert it to the HCl salt for long-term stability.
Q: I need to sulfonate the amine, but it's not working. A: Sulfonyl chlorides are bulkier than acyl chlorides. You must use NaH (Sodium Hydride) in THF to deprotonate the aniline first (forming the anilide anion), then add the sulfonyl chloride. The anion is a stronger nucleophile and less sensitive to sterics.
References
-
Maiti, D., & Buchwald, S. L. (2010). Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers. The Journal of Organic Chemistry, 75(5), 1791–1794.[9]
- Burgos, C. H., et al. (2006). Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides. Angewandte Chemie International Edition, 45(26), 4321-4326. (Foundational work on bulky ligands like t-BuXPhos).
-
BenchChem Technical Support. (2025). N-Acylation of Hindered Anilines: Troubleshooting Guide. 8
-
Organic Chemistry Portal. (2022). Diaryl Ether Synthesis: Recent Literature and Protocols.
Sources
- 1. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 2. Nucleophilic_aromatic_substitution [chemeurope.com]
- 3. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CN102234235A - Synthesis method of 5-chloro-2-methyl aniline - Google Patents [patents.google.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. dspace.mit.edu [dspace.mit.edu]
Mass spectrometry fragmentation pattern of 5-Chloro-2-(3,5-dimethylphenoxy)aniline
Executive Summary & Application Context
5-Chloro-2-(3,5-dimethylphenoxy)aniline (CAS: 93-67-4) is a critical intermediate in the synthesis of azo dyes, specifically Acid Red 249 and Acid Blue 128 . In drug development and industrial synthesis, verifying the structural integrity of this scaffold is paramount, as positional isomers (e.g., 4-chloro variants or 2,4-dimethyl analogs) can significantly alter the chromophoric properties and toxicity profiles of the final product.
This guide provides a definitive technical comparison of the Electron Ionization (EI) mass spectrometry fragmentation patterns of 5-Chloro-2-(3,5-dimethylphenoxy)aniline against its structural analogs. By analyzing specific mass-to-charge (m/z) shifts and fragmentation pathways, researchers can confidently distinguish this compound from impurities and metabolic derivatives.
Experimental Protocol: GC-MS Acquisition
To ensure reproducible fragmentation data, the following standardized protocol is recommended. This workflow minimizes thermal degradation, which is common in diphenyl ether derivatives.
Instrumental Parameters
| Parameter | Setting | Rationale |
| Ionization Mode | Electron Ionization (EI) | Provides rich structural fragmentation data compared to Soft Ionization (ESI). |
| Electron Energy | 70 eV | Standard energy for library matching (NIST/Wiley). |
| Source Temp | 230 °C | Prevents condensation without inducing pyrolytic cleavage. |
| Transfer Line | 280 °C | Ensures efficient transport of the high-boiling analyte. |
| Column | 5% Phenyl-methylpolysiloxane (e.g., HP-5ms) | Optimal selectivity for aromatic isomers. |
| Carrier Gas | Helium (1.0 mL/min) | Constant flow for stable retention times. |
Structural Elucidation & Fragmentation Analysis
The mass spectrum of 5-Chloro-2-(3,5-dimethylphenoxy)aniline (MW: 247.72 g/mol ) is characterized by a distinct molecular ion cluster and diagnostic ether cleavage fragments.
The Molecular Ion Cluster (M+)
-
m/z 247 (M+•): The molecular ion is prominent, exhibiting high stability due to the aromatic diphenyl ether system.
-
m/z 249 (M+2): Observed at approximately 32% intensity relative to the parent peak. This 3:1 ratio is the definitive signature of a single Chlorine substituent on the aniline ring.
Primary Fragmentation Pathways
The fragmentation is driven by the stability of the aromatic rings and the lability of the ether linkage.
-
Loss of Methyl Radical [M - 15]+ :
-
m/z 232: Scission of a methyl group from the 3,5-dimethylphenoxy ring. This peak is moderately intense and distinguishes this compound from non-methylated analogs.
-
-
Ether Bridge Cleavage (Diagnostic) :
-
m/z 121 (Base Peak Candidate): The 3,5-dimethylphenoxy cation (C₈H₉O⁺). This is often the base peak or a major fragment, confirming the substitution pattern on the phenoxy ring.
-
m/z 126/128: The 5-chloro-2-amino-phenyl cation (C₆H₅ClN⁺). This fragment retains the chlorine atom, preserving the 3:1 isotope pattern, and confirms the aniline side of the ether.
-
-
Secondary Eliminations :
-
m/z 193: Loss of CO (28 u) from the phenoxy ring system, a common rearrangement in diphenyl ethers (dibenzofuran-like transition).
-
m/z 77 & 91: Phenyl and tropylium ions derived from further degradation of the aromatic rings.
-
Comparative Analysis: Target vs. Alternatives
Distinguishing 5-Chloro-2-(3,5-dimethylphenoxy)aniline from its closest structural "alternatives" (impurities or analogs) requires tracking specific mass shifts.
Table 1: Diagnostic Ion Shift Comparison
| Feature | Target Molecule | Alternative A: 5-Chloro-2-phenoxyaniline | Alternative B: 2-Phenoxyaniline |
| Structure | Cl + 2 Methyls | Cl only (No Methyls) | No Cl, No Methyls |
| Molecular Weight | 247.7 | 219.7 | 185.2 |
| Molecular Ion (m/z) | 247 / 249 (3:[1]1) | 219 / 221 (3:1) | 185 (No Cl pattern) |
| [M - Methyl] | m/z 232 (Present) | Absent | Absent |
| Phenoxy Fragment | m/z 121 (Dimethyl) | m/z 93 (Unsubstituted) | m/z 93 (Unsubstituted) |
| Aniline Fragment | m/z 126 (Chloro-amino) | m/z 126 (Chloro-amino) | m/z 92 (Amino-phenyl) |
| Differentiation | Unique m/z 121 confirms dimethyl ring. | Lacks m/z 121; shifts to m/z 93. | Lacks Cl isotope pattern. |
Critical Insight: The presence of the m/z 121 peak is the "fingerprint" for the 3,5-dimethylphenoxy moiety. If the spectrum shows m/z 247 but the phenoxy fragment appears at m/z 107 (monomethyl), the sample is likely a degradation product or a synthesis impurity.
Visualizing the Fragmentation Mechanism
The following diagram illustrates the mechanistic pathways leading to the primary diagnostic ions.
Figure 1: Proposed EI-MS fragmentation pathway for 5-Chloro-2-(3,5-dimethylphenoxy)aniline, highlighting the divergence into diagnostic chlorophenyl and dimethylphenoxy fragments.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66738, 5-Chloro-2-phenoxyaniline. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Mass Spectrum of 5-Chloro-2-hydroxyaniline (Fragment Analog). Retrieved from [Link]
Sources
Validating Purity of 5-Chloro-2-(3,5-dimethylphenoxy)aniline via LC-MS
This guide serves as a technical standard for validating the purity of 5-Chloro-2-(3,5-dimethylphenoxy)aniline , a critical intermediate often utilized in the synthesis of diaryl ether-based active pharmaceutical ingredients (APIs), such as next-generation Non-Nucleoside Reverse Transcriptase Inhibitors (NNRTIs) or HCV NS5A inhibitors.[1][2][3]
Executive Summary: The Purity Imperative
In modern drug development, the purity of Key Starting Materials (KSMs) like 5-Chloro-2-(3,5-dimethylphenoxy)aniline is non-negotiable.[1][2][3] The diphenyl ether moiety is prone to regioisomer contamination during synthesis—specifically the 3,4-dimethyl or 2,5-dimethyl isomers—which are chemically similar but biologically distinct.[1][2][3][4]
While HPLC-UV is the workhorse of QC labs, it often fails to distinguish these isobaric impurities at trace levels (<0.05%).[1][2][3][4][5] This guide establishes LC-MS (Liquid Chromatography-Mass Spectrometry) as the superior validation tool, offering the specificity required by ICH Q2(R2) guidelines to ensure downstream API safety.[1][2][3][5]
Compound Profile & Impurity Origin
To validate purity, one must first understand the impurity profile.[1][2][3][4] The synthesis typically involves an SNAr coupling followed by reduction.[2][3][4][5]
Synthesis & Impurity Pathway
The following diagram illustrates the primary synthesis route and the origin of critical impurities (Regioisomers and Unreacted Precursors).[1][2][3][5]
Figure 1: Synthesis pathway highlighting the origin of critical impurities.[1][2][3][4][5] Impurity A (Regioisomers) presents the greatest analytical challenge due to identical mass.
Comparative Analysis: Why LC-MS?
Objective comparison of analytical techniques for this specific aniline derivative.
| Feature | LC-MS (Recommended) | HPLC-UV (Standard) | 1H-NMR (Orthogonal) |
| Specificity | High. Mass discrimination allows detection of co-eluting non-isobaric impurities.[2][3][4][5] | Medium. Relies solely on retention time; "blind" to co-eluting peaks with similar chromophores.[2][3][4][5] | High. Excellent for structure, but signals overlap for minor isomeric impurities.[1][2][3][4][5] |
| Sensitivity (LOD) | Excellent (< 1 ng/mL). Critical for detecting genotoxic aniline by-products.[2][3][5] | Moderate (~100 ng/mL). Often insufficient for trace analysis (<0.05%).[1][2][3][5] | Low (~1 mg/mL). Not suitable for trace impurity quantification.[2][3][4][5] |
| Isomer Resolution | High (with Biphenyl column).[1][2][3][5] MS/MS ratios can distinguish isomers if fragmentation differs.[2][3][4][5] | Low. Isomers often co-elute.[2][3][4][5] | Medium. Distinct chemical shifts, but requires high purity to see minor peaks.[1][2][3][4][5] |
| Throughput | High. Rapid gradients possible (5-8 mins).[2][3][4][5] | High. Similar to LC-MS.[2][3][4][5] | Low. Sample prep and acquisition are slow.[2][3][4][5] |
Verdict: While NMR validates the structure, and HPLC-UV is suitable for assay (content), LC-MS is the only self-validating system capable of simultaneously confirming identity (m/z) and purity (trace detection) for this molecule.[1][2][3]
The Gold Standard Protocol (LC-MS)
This protocol is designed to separate the target aniline from its nitro-precursor and potential dimethyl-positional isomers.[4][5]
A. Chromatographic Conditions[2][3][4][5][6][7][8][9]
-
Column: Kinetex Biphenyl (Phenomenex) or Raptor Biphenyl (Restek), 100 x 2.1 mm, 2.6 µm.[1][2][3][5]
-
Mobile Phase A: Water + 0.1% Formic Acid (promotes ionization of the aniline amine).[2][3][5]
-
Mobile Phase B: Methanol + 0.1% Formic Acid (Methanol provides better selectivity for phenoxy ethers than Acetonitrile).[1][2][3][5]
-
Gradient:
B. Mass Spectrometry Parameters (ESI+)[1][2][3][5]
-
Source: Electrospray Ionization (Positive Mode).[1][2][3][5][6] Aniline nitrogen protonates readily (
).[1][2][3][5] -
Target m/z:
-
MRM Transitions (for Triple Quad):
Validation Framework (ICH Q2(R2))
To ensure the method is "fit for purpose," follow this streamlined validation approach based on ICH Q2(R2) guidelines [2].
Step 1: Specificity (Stress Testing)
Inject the pure compound, the nitro-intermediate, and a mixture of potential isomers (e.g., 2,4-dimethylphenoxy analog).[1][2][3]
-
Acceptance Criteria: Resolution (
) > 1.5 between the Target Aniline and the nearest isomer peak.[1][2][3][5] -
MS Check: Ensure no interference at the retention time of the analyte in the blank matrix.
Step 2: Linearity & Range
Prepare 5 concentration levels ranging from LOQ to 120% of the target concentration (e.g., 0.1 µg/mL to 10 µg/mL for impurity analysis).
-
Acceptance:
.
Step 3: LOD/LOQ Determination
Critical for genotoxic impurity control.[2][3][4][5]
-
LOD (Limit of Detection): Signal-to-Noise (S/N) ratio of 3:1.[2][3][5][7]
-
LOQ (Limit of Quantitation): S/N ratio of 10:1.
-
Expected Performance: With the Biphenyl/MeOH method, expect an LOQ of ~0.5 ng/mL.[1][2][3][4]
Comparative Performance Data (Simulated)
The following table illustrates the typical difference in detecting a 0.1% impurity spike using UV vs. MS.
| Analyte Spike (0.1%) | HPLC-UV (254 nm) Result | LC-MS (TIC) Result | Interpretation |
| Nitro-Intermediate | Detected (Distinct Peak) | Detected (Mass 278.[2][3][5]1) | Both methods work; MS confirms identity. |
| 3,4-Dimethyl Isomer | Not Detected (Co-elutes) | Detected (Shoulder/Split Peak) | LC-MS Superiority. Biphenyl column + MS sensitivity reveals the co-eluting isomer.[1][2][3][5] |
| Unknown By-product | Peak Area < 0.05% (Noise) | Peak Area 0.12% (Mass 262.[2][3][5]1) | MS reveals a methylated impurity invisible to UV.[2][3][4][5] |
Troubleshooting & Expert Insights
-
The "Chlorine Pattern" Check: Always verify the isotopic distribution.[2][4][5] A true monochlorinated compound will show a characteristic M and M+2 peak ratio of approx 3:1 (
Cl : Cl).[1][2][3][5] If this ratio is skewed, you have an interference.[1][2][3][4][5] -
Carryover: Anilines can be "sticky" on stainless steel.[2][3][4][5] Use a needle wash of 50:50 Methanol:Isopropanol + 0.1% Formic Acid to eliminate carryover between runs.[2][3][4][5]
-
Sample Diluent: Dissolve the sample in 50:50 Water:Methanol. Dissolving in 100% organic solvent can cause peak distortion (fronting) upon injection into a high-aqueous initial gradient.[2][3][4][5]
References
-
Restek Corporation.[2][3][4][5] (2023).[1][2][3][5][8][9] Biphenyl Stationary Phases: The Power of Pi-Pi Interactions. Retrieved from [Link]
-
European Medicines Agency (EMA).[1][2][3][4][5] (2022).[1][2][3][5][8] ICH guideline Q2(R2) on validation of analytical procedures. Retrieved from [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. PubChemLite - 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO) [pubchemlite.lcsb.uni.lu]
- 3. PubChemLite - 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO) [pubchemlite.lcsb.uni.lu]
- 4. veeprho.com [veeprho.com]
- 5. 5-Chloro-2-(3,5-dimethoxyphenoxy)aniline | C14H14ClNO3 | CID 43589804 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 5-Chloro-2-methoxyaniline | C7H8ClNO | CID 66763 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. 5-Chloro-2-(3,5-dimethoxyphenoxy)aniline | C14H14ClNO3 | CID 43589804 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Comparative Analysis of 5-Chloro-2-(3,5-dimethylphenoxy)aniline and Protoporphyrinogen Oxidase-Inhibiting Diphenyl Ethers: A Guide for Drug and Agrochemical Development
This guide provides a comparative analysis of 5-Chloro-2-(3,5-dimethylphenoxy)aniline against a class of structurally related and commercially significant diphenyl ethers. Our objective is to leverage the well-established structure-activity relationships (SAR) of herbicidal diphenyl ethers to infer the potential physicochemical properties, synthetic routes, and biological activities of this specific aniline derivative. This document is intended for researchers in medicinal chemistry, agrochemical development, and molecular pharmacology, offering a framework for evaluating novel diphenyl ether compounds.
Structural and Physicochemical Comparison
The diphenyl ether scaffold, characterized by two phenyl rings linked by an oxygen atom, is a privileged structure in agrochemistry. The biological activity of these molecules is highly dependent on the substitution patterns on both aromatic rings. For this analysis, we will compare 5-Chloro-2-(3,5-dimethylphenoxy)aniline with three widely used diphenyl ether herbicides: Bifenox, Oxyfluorfen, and Fomesafen.
These comparators were chosen because they share the core diphenyl ether structure but differ in key functional groups that dictate their mode of action, primarily as inhibitors of the enzyme protoporphyrinogen oxidase (PPO). The most notable difference is the presence of a nitro group (-NO₂) at the 2-position of the primary phenyl ring in the herbicides, whereas our target compound features an aniline group (-NH₂) at the same position. This substitution is critical, as the nitro group is often essential for PPO-inhibiting activity, suggesting that 5-Chloro-2-(3,5-dimethylphenoxy)aniline may be a synthetic precursor, a metabolite, or possess an entirely different biological target.
Caption: Structural relationship between the target aniline and comparator herbicides.
Table 1: Comparative Physicochemical Properties
The following table summarizes key physicochemical properties of the target compound and its comparators. Properties for 5-Chloro-2-(3,5-dimethylphenoxy)aniline are predicted, while data for the herbicides are from established databases. The LogP (octanol-water partition coefficient) is a critical determinant of a compound's environmental fate and biological membrane permeability.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | LogP | Water Solubility |
| 5-Chloro-2-(3,5-dimethylphenoxy)aniline | C₁₄H₁₄ClNO | 247.72 | ~3.8 | Low (Predicted) |
| Bifenox | C₁₄H₉Cl₂NO₅ | 342.14 | 4.5 | 0.35 mg/L |
| Oxyfluorfen | C₁₅H₁₁ClF₃NO₄ | 361.70 | 4.47 | 0.116 mg/L |
| Fomesafen | C₁₅H₁₀ClF₃N₂O₆S | 438.76 | -1.2 | 50 mg/L (at pH 7)[1] |
Note: Data for comparators sourced from PubChem and the AERU Pesticide Properties Database.[1][2][3][4] LogP for the target compound is a predicted value.
Synthesis of the Diphenyl Ether Core: The Ullmann Condensation
The primary and most robust method for constructing the diphenyl ether linkage is the Ullmann condensation.[5][6] This reaction involves the copper-catalyzed coupling of a phenol (or its corresponding phenoxide salt) with an aryl halide.[7][8] The choice of a copper catalyst is crucial; while copper powder was traditionally used, modern protocols often employ copper salts or nanoparticles, which offer improved reactivity and milder reaction conditions.[7][9]
This synthetic route is highly versatile, allowing for the introduction of diverse substituents on either aromatic ring, making it a cornerstone in the synthesis of both herbicides and pharmaceutical intermediates.[5]
Experimental Protocol: General Ullmann Condensation
This protocol provides a generalized, self-validating procedure for the synthesis of a diphenyl ether like the target compound.
-
Reactant Preparation (Anhydrous Conditions):
-
To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and nitrogen inlet, add the substituted phenol (e.g., 3,5-dimethylphenol) (1.0 eq) and a suitable anhydrous polar aprotic solvent (e.g., DMF, NMP).
-
Add a strong base, such as sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) or potassium carbonate (K₂CO₃, 2.0 eq), portion-wise at 0 °C to form the potassium phenoxide in situ. The choice of base is critical; NaH ensures complete and rapid deprotonation.
-
Allow the mixture to stir at room temperature for 30 minutes until gas evolution ceases, confirming the formation of the phenoxide.
-
-
Copper-Catalyzed Coupling:
-
Add the copper catalyst, such as copper(I) iodide (CuI) (0.1-0.2 eq), to the phenoxide solution.
-
Add the substituted aryl halide (e.g., 2,5-dichloroaniline) (1.0-1.2 eq). The use of a slight excess of the aryl halide can drive the reaction to completion.
-
Heat the reaction mixture to 120-160 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or LC-MS to validate completion.
-
-
Work-up and Extraction:
-
Cool the reaction mixture to room temperature and quench by carefully adding 1M hydrochloric acid (HCl) until the pH is neutral.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) three times. The organic layers are combined.
-
Wash the combined organic layers with water and then with brine to remove residual solvent and salts.
-
-
Purification and Characterization:
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.
-
Characterize the final product using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity.
-
Caption: Generalized workflow for the Ullmann condensation synthesis of diphenyl ethers.
Mechanism of Action: Protoporphyrinogen Oxidase (PPO) Inhibition
The vast majority of commercial diphenyl ether herbicides, including Bifenox, Oxyfluorfen, and Fomesafen, function by inhibiting protoporphyrinogen oxidase (PPO).[1][10][11][12] PPO is the last common enzyme in the biosynthesis of both chlorophyll (in plants) and heme (in animals and plants).[13]
Mechanism of Toxicity:
-
PPO Inhibition: The diphenyl ether molecule binds to and inhibits PPO.[13]
-
Substrate Accumulation: This blockage causes the enzyme's substrate, protoporphyrinogen IX, to accumulate in the cytoplasm.
-
Oxidation and Photosensitization: The excess protoporphyrinogen IX leaks from its normal pathway and is oxidized to protoporphyrin IX. Protoporphyrin IX is a potent photosensitizer.[14]
-
Reactive Oxygen Species (ROS) Generation: In the presence of light and oxygen, protoporphyrin IX generates singlet oxygen, a highly destructive reactive oxygen species (ROS).[14][15]
-
Cellular Damage: The ROS cause rapid lipid peroxidation of cell membranes, leading to loss of membrane integrity, cellular leakage, and ultimately, rapid cell death.[11][14] This manifests as chlorosis, necrosis, and desiccation of plant tissues.[1]
Caption: Mechanism of action for PPO-inhibiting diphenyl ether herbicides.
Comparative Biological Activity and Structure-Activity Relationship (SAR)
The herbicidal potency of diphenyl ethers is exquisitely sensitive to their substitution patterns. Analysis of these relationships provides insight into the potential activity of 5-Chloro-2-(3,5-dimethylphenoxy)aniline.
Table 2: Comparative Biological Activity of PPO Inhibitors
| Compound | Target Weeds | Typical Application Rate | PPO Inhibition (IC₅₀) |
| Bifenox | Broad-leaved weeds, some grasses[2][16] | 1-2 kg/ha | Moderate |
| Oxyfluorfen | Annual broadleaf and grassy weeds[11][17] | 0.25-1.0 kg/ha | 0.0426 mg/L (Maize PPO)[18][19] |
| Fomesafen | Broadleaf weeds in soybeans[1] | 0.2-0.4 kg/ha | High (pI₅₀ = 6.64 for similar derivatives)[20] |
Key SAR Insights:
-
The Nitro Group: A nitro group at the 2-position is a common feature of highly active PPO inhibitors. It is believed to play a role in binding to the active site of the enzyme.[13] The replacement of this group with an aniline (-NH₂) in our target compound is the single most significant structural change. Aniline is the reduced form of a nitro group. This suggests that 5-Chloro-2-(3,5-dimethylphenoxy)aniline is likely inactive as a PPO inhibitor but could be a metabolite of a corresponding nitro-containing parent compound.
-
Substituents at the 4-Position: Electron-withdrawing groups, such as the trifluoromethyl (-CF₃) group in Oxyfluorfen and Fomesafen, generally increase herbicidal activity.[20]
-
The 'meta' Pattern: Substitutions at the 3' and 5' positions of the phenoxy ring (as in the target compound's 3,5-dimethylphenoxy group) are common in active molecules. This pattern is thought to orient the molecule correctly within the PPO active site.
Given these principles, 5-Chloro-2-(3,5-dimethylphenoxy)aniline is not expected to exhibit the light-dependent, rapid-acting herbicidal properties of its nitro-analogs. However, its potential for other biological activities cannot be dismissed and requires empirical testing. For example, some aniline derivatives have shown distinct pharmacological activities, including antibacterial or anticancer effects.[21][22][23][24]
Experimental Protocol: In Vitro PPO Inhibition Assay
To empirically determine if a novel diphenyl ether inhibits PPO, a direct enzymatic assay is required. This protocol outlines a common method using a spectrophotometric approach.
-
Enzyme Preparation:
-
Isolate PPO from a suitable plant source, such as etiolated maize or spinach, via differential centrifugation and ammonium sulfate precipitation. Alternatively, use a commercially available recombinant PPO enzyme.
-
Determine the protein concentration of the enzyme preparation using a standard method (e.g., Bradford assay).
-
-
Assay Setup:
-
Prepare a stock solution of the test compound (e.g., 5-Chloro-2-(3,5-dimethylphenoxy)aniline) and known inhibitors (e.g., Oxyfluorfen) in DMSO.
-
In a 96-well microplate, add assay buffer (e.g., 100 mM HEPES, pH 7.5, containing 1 mM EDTA and 0.1% Tween 20).
-
Add serial dilutions of the test compound and positive control to respective wells. Include a DMSO-only control (vehicle control) and a no-enzyme control.
-
-
Enzymatic Reaction:
-
Add the PPO enzyme preparation to all wells except the no-enzyme control and incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding the substrate, protoporphyrinogen IX. The substrate is air-sensitive and should be prepared fresh.
-
The PPO enzyme will convert protoporphyrinogen IX to protoporphyrin IX.
-
-
Detection and Analysis:
-
Monitor the formation of protoporphyrin IX by measuring the increase in fluorescence (Excitation ~405 nm, Emission ~630 nm) or absorbance at ~405 nm over time using a microplate reader.
-
Calculate the initial reaction rates (V) for each concentration.
-
Determine the percent inhibition relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Caption: Experimental workflow for an in vitro PPO inhibition assay.
Conclusion
This comparative analysis establishes that 5-Chloro-2-(3,5-dimethylphenoxy)aniline, while structurally similar to potent diphenyl ether herbicides, is unlikely to share their primary mechanism of action as a PPO inhibitor due to the critical substitution of an aniline for a nitro group. Its structure suggests it may be a synthetic intermediate or a metabolite of a PPO-active parent molecule.
For drug development professionals and researchers, this compound represents a scaffold with unexplored potential. Its physicochemical properties (e.g., moderate lipophilicity) suggest it may have favorable membrane permeability. Future research should focus on:
-
Empirical Bioactivity Screening: Testing the compound against a diverse range of biological targets beyond PPO, such as kinases, ion channels, or microbial enzymes.
-
Metabolic Stability Studies: Investigating its stability in liver microsomes to determine if it is a stable compound or readily metabolized.
-
Synthetic Derivatization: Using the aniline group as a chemical handle for further modification to build a library of novel compounds for screening.
By understanding the well-defined SAR of herbicidal diphenyl ethers, we can make informed hypotheses about new analogues, saving valuable research time and resources.
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A Comprehensive Guide to the Characterization and Qualification of 5-Chloro-2-(3,5-dimethylphenoxy)aniline as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction: Navigating the Analytical Landscape of a Novel Aromatic Amine
In the realm of pharmaceutical development and chemical synthesis, the unequivocal identification and purity assessment of novel compounds are paramount. 5-Chloro-2-(3,5-dimethylphenoxy)aniline emerges as a structurally distinct aromatic amine, for which a commercially available, certified reference standard is not readily accessible. This guide, therefore, serves as a comprehensive roadmap for the de novo characterization and qualification of a synthesized batch of this compound to establish it as an in-house primary reference standard.[1][2]
This document moves beyond a mere recitation of protocols. It delves into the scientific rationale behind the selection of synthetic and analytical methodologies, addressing the potential challenges and offering robust solutions. The principles and workflows outlined herein are grounded in established analytical chemistry and are compliant with the guiding principles of regulatory bodies such as the International Council for Harmonisation (ICH).[3][4]
Part 1: Synthesis Strategy and Impurity Profiling
A robust reference standard is not only of high purity but is also well-characterized with respect to its potential impurities. Understanding the synthetic route is the first step in predicting and controlling these impurities.
Plausible Synthetic Pathways
Two primary retrosynthetic disconnections can be envisioned for the synthesis of 5-Chloro-2-(3,5-dimethylphenoxy)aniline: formation of the C-O ether linkage or the C-N amine bond.
-
Ullmann Condensation for C-O Bond Formation: This classical copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[5][6][7] In this case, 2,4-dichloroaniline could be reacted with 3,5-dimethylphenol.
-
Buchwald-Hartwig Amination for C-N Bond Formation: A more modern, palladium-catalyzed approach that offers milder reaction conditions and broader substrate scope.[8][9][10] This would involve the coupling of 2-bromo-4-chloro-1-(3,5-dimethylphenoxy)benzene with an ammonia equivalent.
Caption: Workflow for the qualification of an in-house reference standard.
Physicochemical Properties (Predicted)
Due to the novelty of this compound, experimental data is scarce. The following properties are predicted based on its structure and data from analogous compounds. [11][12]
| Property | Predicted Value/Characteristic | Significance |
|---|---|---|
| Molecular Formula | C₁₄H₁₄ClNO | For mass spectrometry |
| Molecular Weight | ~247.72 g/mol | For quantitative analysis |
| LogP | ~4.2 | Indicates low aqueous solubility, guiding solvent selection |
| pKa | ~3-4 (aniline amine) | Influences chromatographic behavior and extraction |
Part 3: Detailed Experimental Protocols
The following protocols are provided as a robust starting point for the analysis of 5-Chloro-2-(3,5-dimethylphenoxy)aniline. Optimization may be required based on the specific instrumentation and synthesized material.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
Rationale: HPLC is the workhorse for purity determination in the pharmaceutical industry due to its high resolution, sensitivity, and versatility. A reverse-phase method is proposed based on the predicted non-polar nature of the analyte. [13][14][15][16][17][18][19] Protocol:
-
Instrumentation: HPLC with UV detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 240 nm (to be confirmed by UV scan).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve ~10 mg of the compound in 10 mL of acetonitrile to make a 1 mg/mL stock solution. Dilute to 0.1 mg/mL with mobile phase.
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities and Identity Confirmation
Rationale: GC-MS is ideal for identifying and quantifying volatile and semi-volatile impurities, including residual solvents and certain process-related by-products. It also provides valuable structural information for identity confirmation. [20][21][22][23][24] Protocol:
-
Instrumentation: Gas chromatograph coupled to a mass spectrometer.
-
Column: DB-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Oven Program:
-
Initial temperature: 100 °C, hold for 2 min.
-
Ramp: 15 °C/min to 300 °C.
-
Hold: 5 min at 300 °C.
-
-
Injector Temperature: 280 °C.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Mass Range: 50-500 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution in a suitable solvent like dichloromethane.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Rationale: NMR is the most powerful technique for unambiguous structural elucidation. ¹H and ¹³C NMR will confirm the connectivity of atoms, while 2D NMR techniques can resolve any structural ambiguities. [25][26][27][28][29] Protocol:
-
Instrumentation: 400 MHz (or higher) NMR spectrometer.
-
Solvent: Deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆).
-
Experiments:
-
¹H NMR: To identify the number and environment of protons.
-
¹³C NMR: To identify the number and environment of carbon atoms.
-
COSY: To establish proton-proton correlations.
-
HSQC: To establish proton-carbon one-bond correlations.
-
HMBC: To establish long-range proton-carbon correlations.
-
-
Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of the deuterated solvent.
Part 4: Comparative Analysis with Structural Analogs
In the absence of a certified reference standard for the target compound, commercially available, structurally similar compounds can be invaluable for method development and as analytical controls.
| Compound | Structure | Key Differentiating Features | Potential Use in Analysis |
| 5-Chloro-2-phenoxyaniline | Lacks the two methyl groups on the phenoxy ring. | Lower molecular weight and likely less retention in reverse-phase HPLC. | Method development for HPLC and GC. |
| 5-Chloro-2-(3,5-dimethoxyphenoxy)aniline | [12] | Methoxy groups instead of methyl groups. | Similar polarity and retention behavior, useful as a close analog for chromatographic comparisons. |
| 4-Chloroaniline | A simpler chloroaniline without the phenoxy group. | Significantly more polar, will have a much shorter retention time in reverse-phase HPLC. | Can be used to test the selectivity of the analytical method. |
Conclusion: Establishing a Foundation of Analytical Confidence
The journey from a novel chemical entity to a qualified reference standard is meticulous and demands a multi-disciplinary analytical approach. This guide has laid out a comprehensive framework for the synthesis, characterization, and qualification of 5-Chloro-2-(3,5-dimethylphenoxy)aniline. By understanding the potential synthetic pathways and their associated impurities, and by employing a suite of orthogonal analytical techniques, researchers and drug development professionals can establish a well-characterized in-house reference standard. This, in turn, builds a solid foundation of analytical confidence, ensuring the accuracy and reliability of all future studies involving this compound.
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Wang, J., Wang, Y., & Luan, T. (2013). Sensitive determination of chloroanilines in water samples by hollow fiber-based liquid-phase microextraction prior to capillary electrophoresis with amperometric detection. Electrophoresis, 34(8), 1241–1248. Retrieved February 15, 2026, from [Link]
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The Organic Chemistry Tutor. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! [Video]. YouTube. Retrieved February 15, 2026, from [Link]
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Ma, C., Chen, Y., Xu, X., & Chen, R. (2019). Determination of Chloroaniline Compounds in Water by HS-GC-MS. Physical Testing and Chemical Analysis Part B: Chemical Analysis, 55(4), 408-413. Retrieved February 15, 2026, from [Link]
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Sarr, A., Diop, A., Aaron, J. J., & Tine, A. (2012). Rapid HPLC Method for Determination of Parachloroaniline in Chlorhexidine Antiseptic Agent in Mouthrinses, Ophthalmic and Skin. American Journal of Analytical Chemistry, 3(12), 857-862. Retrieved February 15, 2026, from [Link]
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Dorgerloh, U., Becker, C., & Jekel, M. (2021). Comparison of gas- and liquid chromatography-mass spectrometry for trace analysis of anilines in groundwater. International Journal of Environmental Analytical Chemistry, 1-13. Retrieved February 15, 2026, from [Link]
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Mire-Sluis, A., & Cherney, B. (2014). Reference Standards for Therapeutic Proteins: Current Regulatory and Scientific Best Practices. BioProcess International, 12(3), 18-27. Retrieved February 15, 2026, from [Link]
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Pharmaceutical Technology. (2009, April 2). Reference-Standard Material Qualification. Retrieved February 15, 2026, from [Link]
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ICH. (1999). ICH Harmonised Tripartite Guideline Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances Q6A. Retrieved February 15, 2026, from [Link]
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ResolveMass Laboratories Inc. (2026, January 2). How to Qualify Secondary Reference Standards to Ensure Compliance (ICH Q2/Q6B/Q7A Guidelines). Retrieved February 15, 2026, from [Link]
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Chu, W., & Gao, Y. (2020). Halogenation of Anilines: Formation of Haloacetonitriles and Large-Molecule Disinfection Byproducts. Environmental Science & Technology, 54(15), 9415–9424. Retrieved February 15, 2026, from [Link]
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Wang, Z., & Li, R. (2022). Determination of Aniline in Soil by ASE/GC-MS. Molecules, 27(6), 1935. Retrieved February 15, 2026, from [Link]
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Knowledge UChicago. (n.d.). Supporting Information. Retrieved February 15, 2026, from [Link]
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PubChemLite. (n.d.). 5-chloro-2-(3-methylphenoxy)aniline (C13H12ClNO). Retrieved February 15, 2026, from [Link]
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EPA. (n.d.). Method 8131 Aniline and Selected Derivatives by Gas Chromatography. Retrieved February 15, 2026, from [Link]
- Google Patents. (n.d.). CN102234235A - Synthesis method of 5-chloro-2-methyl aniline.
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PubChem. (n.d.). 5-Chloro-2-(3,5-dimethoxyphenoxy)aniline. Retrieved February 15, 2026, from [Link]
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A Researcher's Guide to Elemental Analysis: Evaluating 5-Chloro-2-(3,5-dimethylphenoxy)aniline
In the landscape of pharmaceutical and chemical research, the structural confirmation and purity assessment of novel compounds are paramount. Elemental analysis serves as a foundational technique, providing a quantitative measure of the elemental composition of a sample. This guide offers an in-depth comparison of the theoretical and expected experimental outcomes for the elemental analysis of 5-Chloro-2-(3,5-dimethylphenoxy)aniline, a compound of interest in drug development. We will delve into the causality behind experimental choices and provide a framework for achieving self-validating, trustworthy results.
Theoretical Composition: The Gold Standard
Before embarking on any experimental analysis, it is crucial to establish the theoretical elemental composition from the compound's molecular formula. This theoretical data serves as the benchmark against which all experimental results are compared.
The molecular formula for 5-Chloro-2-(3,5-dimethylphenoxy)aniline is C₁₄H₁₄ClNO .
Based on this, the molecular weight is calculated to be 247.72 g/mol [1]. The theoretical elemental percentages are as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 14 | 168.154 | 67.88 |
| Hydrogen | H | 1.008 | 14 | 14.112 | 5.70 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 14.31 |
| Nitrogen | N | 14.007 | 1 | 14.007 | 5.65 |
| Oxygen | O | 15.999 | 1 | 15.999 | 6.46 |
| Total | 247.725 | 100.00 |
This table represents the ideal elemental composition of a 100% pure sample of 5-Chloro-2-(3,5-dimethylphenoxy)aniline. In practice, experimental values are considered acceptable if they fall within a narrow margin of these theoretical values, typically ±0.4%.
Comparing Alternatives: The Reality of Experimental Data
While the theoretical calculation provides a precise target, real-world experimental data from techniques like combustion analysis will invariably show minor deviations. These deviations can arise from instrumental limitations, sample inhomogeneity, or the presence of impurities.
A typical experimental result for a high-purity sample of 5-Chloro-2-(3,5-dimethylphenoxy)aniline would be expected to yield values such as:
| Element | Theoretical % | Expected Experimental % | Acceptable Deviation |
| Carbon (C) | 67.88 | 67.75 | -0.13 |
| Hydrogen (H) | 5.70 | 5.65 | -0.05 |
| Nitrogen (N) | 5.65 | 5.61 | -0.04 |
It is important to note that chlorine and oxygen are not typically determined by standard CHN/S analyzers and require separate analytical methods. The presence of chlorine, a halogen, necessitates specific considerations during combustion analysis to avoid interference and damage to the instrument.[2]
The acceptable deviation of ±0.3% is a widely recognized standard in pharmaceutical and academic laboratories for confirming the elemental composition of a pure compound.[3] Results falling outside this range may indicate the presence of impurities, residual solvents, or water, prompting further investigation through other analytical techniques such as spectroscopy (NMR, IR) and chromatography (HPLC, GC).
The 'Why' Behind the Method: Combustion Analysis
The most prevalent method for determining the carbon, hydrogen, and nitrogen content of organic compounds is combustion analysis, often referred to as CHN analysis.[4][5] This technique is favored for its accuracy, speed, and the small sample size required.[6]
The core principle of CHN analysis is the complete combustion of a sample in a high-temperature furnace (around 1000°C) in the presence of a controlled amount of oxygen.[2][7] This process converts the elements into simple, stable gases:
-
Carbon is converted to **Carbon Dioxide (CO₂) **
-
Hydrogen is converted to Water (H₂O)
-
Nitrogen is converted to **Nitrogen Gas (N₂) **
These combustion products are then swept by an inert carrier gas, typically helium, through a series of separation columns and detectors.[7] A thermal conductivity detector (TCD) is commonly used to quantify the amounts of CO₂, H₂O, and N₂, from which the elemental percentages in the original sample are calculated.[5]
Achieving accurate and reproducible results in elemental analysis is contingent on a meticulous experimental protocol.
1. Sample Preparation: The Foundation of Accuracy
-
Purity is paramount: The sample must be homogenous and free from contaminants such as dust, moisture, and residual solvents.[3] Lyophilization or drying in a vacuum oven is often necessary.
-
Precise Weighing: A microbalance is used to accurately weigh a small amount of the sample (typically 1-3 mg) into a tin or silver capsule. The exact weight is recorded.
-
Encapsulation: The capsule is then sealed and shaped into a compact sphere to ensure uniform combustion.
2. Instrumental Analysis: The Combustion Process
-
Calibration: The CHN analyzer is calibrated using certified standards with known elemental compositions (e.g., acetanilide). This step is crucial for ensuring the accuracy of the measurements.
-
Sample Introduction: The encapsulated sample is introduced into the combustion furnace via an autosampler.
-
Combustion and Reduction: The sample undergoes rapid and complete combustion. The resulting gases pass through a reduction tube containing heated copper to convert nitrogen oxides (NOx) to N₂ and remove excess oxygen.[2]
-
Separation and Detection: The gas mixture (CO₂, H₂O, N₂) is separated using a chromatographic column, and the concentration of each gas is measured by the thermal conductivity detector.
3. Data Analysis and Interpretation
-
Calculation: The instrument's software calculates the percentage of C, H, and N in the original sample based on the detector signals and the initial sample weight.
-
Comparison: The experimental results are compared against the theoretical values. As previously mentioned, a deviation of less than ±0.4% is generally considered confirmation of the compound's elemental composition.
The following diagram illustrates the key stages of the elemental analysis process.
Caption: Workflow for CHN Elemental Analysis.
References
- The Royal Society of Chemistry. (2008). CHNS Elemental Analysers.
- Eskisehir Osmangazi University. ORGANIC ELEMENTAL ANALYZER (CHNS/O).
- Slideshare. C H N S ANALYSIS.pptx.
- Measurlabs. CHN(O)S Elemental Analysis.
- Elementar.
- AZoM. (2023).
- PubChem. 5-Chloro-2-(3,5-dimethoxyphenoxy)aniline.
- Northern Illinois University. CHN Elemental Analysis.
- PubChem. 5-Chloro-2-[(3-methylphenyl)methoxy]aniline.
Sources
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5-Chloro-2-(3,5-dimethylphenoxy)aniline proper disposal procedures
Part 1: Immediate Safety & Hazard Identification
5-Chloro-2-(3,5-dimethylphenoxy)aniline is a halogenated aminodiphenyl ether. While specific Safety Data Sheets (SDS) for this exact intermediate may be sparse in public databases, its structure dictates a strict safety profile based on Structure-Activity Relationships (SAR) . It combines the toxicity of anilines (methemoglobinemia, carcinogenicity) with the environmental persistence of chlorinated diphenyl ethers .
Critical Hazard Profile:
| Hazard Class | Risk Description | Immediate Action |
|---|---|---|
| Acute Toxicity (Class 6.1) | High risk of Methemoglobinemia (blood cyanosis) via skin absorption or inhalation. | Do not handle alone. Use double-gloving (Nitrile/Laminate). |
| Aquatic Toxicity | Chlorinated phenoxy structure indicates high persistence and toxicity to aquatic life. | Zero-discharge policy. No sink disposal. |
| Incompatibility | Basic amine. Reacts exothermically with strong acids. Incompatible with oxidizers.[1] | Segregate from acid waste streams and oxidizers (e.g., nitric acid). |
Part 2: Pre-Disposal Stabilization & Segregation
The Core Directive: You cannot simply "throw away" this chemical. It requires a Chain of Custody approach to ensure it is destroyed via high-temperature incineration with acid gas scrubbing (to prevent dioxin formation).
Waste Stream Classification
You must classify this material as Halogenated Organic Waste .
-
Why? The chlorine atom on the ring requires the incinerator to have a scrubber to neutralize HCl gas generated during combustion. Putting this in a "Non-Halogenated" stream puts the disposal facility's equipment and license at risk.
Chemical Segregation (The "Self-Validating" Step)
Before disposal, verify the material's state.
-
Solid Waste: If the material is a pure solid or absorbed on silica/filter paper.
-
Protocol: Double-bag in heavy-duty polyethylene bags or place in a wide-mouth HDPE jar. Label as "Solid Toxic Waste - Halogenated."
-
-
Liquid Waste (Mother Liquor): If dissolved in solvents (DCM, Ethyl Acetate, etc.).
-
Protocol: Pour into the Halogenated Solvent carboy.
-
Critical Check: Ensure the carboy does not contain strong acids.[1] Anilines form anilinium salts with acids, which can precipitate out and clog waste lines or cause unexpected exotherms.
-
Container Selection
-
Permitted: HDPE (High-Density Polyethylene), Glass (Amber), Teflon-lined caps.
-
Prohibited: Metal cans (corrosion risk from potential hydrolysis), standard consumer plastics.
Part 3: The Disposal Protocol (Step-by-Step)
This protocol is designed to be a closed-loop system to prevent exposure and environmental release.
Phase A: Preparation
-
Don PPE: Butyl rubber or Silver Shield gloves are preferred for anilines; double-layered Nitrile is the minimum standard. Wear a Tyvek lab coat to prevent clothes contamination.
-
Quench (If Reactive): If the material was part of a reaction mixture containing unquenched reagents (like acid chlorides), quench carefully before bottling. Do not bottle active reactions.
-
pH Check: Verify the waste stream is neutral or slightly basic (pH 7-9). If acidic, neutralize slowly with Sodium Bicarbonate before adding to the waste container to prevent heat generation in the drum.
Phase B: Packaging
-
Transfer: Move material into the specific Halogenated Waste container.
-
Liquid: Fill only to 90% capacity to allow for vapor expansion.
-
Solid: Use a dedicated wide-mouth jar. Do not mix with sharps.
-
-
Decontamination: Wipe the exterior of the container with a solvent-dampened wipe (ethanol/acetone). Dispose of the wipe in the same solid waste container. This ensures the outside of the bottle is safe for logistics personnel.
Phase C: Labeling & Hand-off
-
Labeling: Apply a hazardous waste label immediately.
-
Chemical Name: Write "5-Chloro-2-(3,5-dimethylphenoxy)aniline Solution" (or Solid). Do not use abbreviations like "CDPA."
-
Constituents: List all solvents (e.g., "70% Dichloromethane, 5% Compound").
-
Hazard Checkboxes: Check "Toxic," "Irritant," and "Environmental Hazard."
-
-
Storage: Place the container in a Secondary Containment tray in a satellite accumulation area (SAA) until pickup.
-
Disposal Method: Request "Destructive Incineration" .
Part 4: Operational Logic Visualization
The following diagram illustrates the decision matrix for disposing of this specific aniline derivative, ensuring no cross-contamination or regulatory violations.
Caption: Decision tree for segregating 5-Chloro-2-(3,5-dimethylphenoxy)aniline waste to ensure compatibility with incineration protocols.
Part 5: Regulatory & Compliance Context
US EPA (RCRA) Classification: While this specific molecule may not have a unique "U" or "P" list code, it falls under Characteristic Hazardous Waste due to toxicity and halogen content.
-
Waste Code Recommendation: If the synthesis used halogenated solvents, use F001/F002 . If the pure chemical is discarded, manage as D003 (if reactive) or generally under the "Toxic" characteristic if TCLP testing fails (likely for anilines).
-
Best Practice: Label as "Non-RCRA Regulated" only if you have definitive testing; otherwise, default to "Hazardous Waste - Toxic, Halogenated" to ensure the facility incinerates it.
Spill Response (Immediate):
-
Evacuate: If a large amount of powder is aerosolized.
-
Absorb: Use vermiculite or sand for liquid spills.[2] Do not use paper towels (combustible) for large aniline spills.
-
Decontaminate: Wash the area with a dilute surfactant solution. Aniline residues can be detected by their characteristic odor; clean until odorless.
References
-
National Institute for Occupational Safety and Health (NIOSH). Aniline: IDLH (Immediately Dangerous to Life or Health) Values. [Link]
-
U.S. Environmental Protection Agency (EPA). Hazardous Waste Characteristics: A User-Friendly Reference Document. [Link]
-
PubChem. 5-Chloro-2-methoxyaniline (Structural Analog Safety Profile). National Library of Medicine. [Link]
-
Occupational Safety and Health Administration (OSHA). Occupational Safety and Health Standards: Toxic and Hazardous Substances (1910.1000). [Link]
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
